N-Me-Asp(Otbu)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZMENGKDSBXFM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427288 | |
| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-85-2 | |
| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking the Therapeutic Potential of Peptides: A Technical Guide to the Advantages of N-Methylation
Introduction: Overcoming the Peptide Paradox with N-Methylation
Peptides represent a compelling class of therapeutic agents due to their high specificity and potency.[1] However, their translation into effective drugs is often hampered by inherent liabilities, namely poor metabolic stability and low membrane permeability.[1][2] The peptide backbone, with its exposed amide bonds, is a prime target for proteolytic enzymes, leading to rapid degradation in vivo.[1][3] Furthermore, the hydrogen bonding capacity of the backbone contributes to poor passive diffusion across cellular membranes, limiting oral bioavailability.[4][5] N-methylation, the substitution of an amide proton with a methyl group, has emerged as a powerful and versatile strategy to systematically address these challenges, transforming labile peptides into drug-like molecules.[6][7] This guide provides an in-depth technical exploration of the core advantages of incorporating N-methylated amino acids into peptide scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.
Fortifying the Fortress: Enhanced Proteolytic Stability
The Achilles' heel of peptide therapeutics is their susceptibility to enzymatic degradation. Proteases, the molecular scissors of the biological world, readily recognize and cleave the amide bonds of the peptide backbone. N-methylation provides a simple yet elegant solution to this problem by sterically shielding the amide bond from proteolytic attack.[3][4][8] The presence of a methyl group on the nitrogen atom physically obstructs the approach of proteases, significantly retarding or even completely inhibiting enzymatic cleavage at the modified site.[9]
This enhanced stability is not merely a theoretical concept but a well-documented phenomenon. For instance, strategic N-methylation of bioactive peptides has been shown to dramatically increase their half-life in biological fluids.[8][10] This prolonged duration of action is a critical factor in designing effective therapeutics, as it can lead to reduced dosing frequency and improved patient compliance.
Breaching the Barrier: Improved Membrane Permeability and Oral Bioavailability
A major hurdle in peptide drug development is achieving oral bioavailability. The polar nature of the peptide backbone, with its numerous hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O), hinders its ability to passively diffuse across the lipid-rich environment of the intestinal epithelium.[5] N-methylation directly addresses this issue by replacing a hydrogen bond donor with a non-polar methyl group.[4] This seemingly minor modification has a profound impact on the molecule's overall physicochemical properties.
The reduction in hydrogen bonding capacity leads to a more lipophilic character, facilitating partitioning into the cell membrane.[4][6][9] This "chameleonic" behavior, where the peptide can effectively mask its polar backbone, is a key principle behind the success of orally bioavailable peptide drugs like cyclosporine A, which contains seven N-methylated residues.[11] Studies have demonstrated a direct correlation between the degree and position of N-methylation and a peptide's ability to permeate cell membranes, as evidenced by assays like the Caco-2 permeability assay.[12][13] For example, a cyclic hexapeptide with three N-methyl groups showed a remarkable oral bioavailability of 28% in rats.[14]
Below is a diagram illustrating the "molecular shield" effect of N-methylation on both proteolytic stability and membrane permeability.
Caption: N-methylation enhances peptide stability and permeability.
Sculpting the Conformation: Modulating Receptor Binding and Selectivity
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. N-methylation introduces significant conformational constraints on the peptide backbone.[1][4] The steric bulk of the methyl group restricts the rotation around the N-Cα bond and can favor a cis amide bond conformation, which is energetically less favorable in non-methylated peptides.[11] This ability to locally dictate backbone geometry can be a powerful tool for "freezing" a peptide in its bioactive conformation, the specific shape it adopts when binding to its biological target.[11]
By strategically placing N-methyl groups, researchers can fine-tune the conformational landscape of a peptide to enhance its binding affinity and selectivity for a particular receptor subtype.[6][7][10] This is a critical aspect of drug design, as it can lead to more potent drugs with fewer off-target effects. For example, multiple N-methylation of the melanocortin peptide MT-II led to derivatives with significantly improved selectivity for the hMC1R receptor subtype.[13]
The following table summarizes the quantitative impact of N-methylation on key peptide properties, drawn from various studies.
| Property | Unmodified Peptide | N-Methylated Peptide | Fold Improvement | Reference |
| Proteolytic Half-life | Minutes | Hours | >60x | [8][10] |
| Caco-2 Permeability (Papp) | <1 x 10⁻⁶ cm/s | >10 x 10⁻⁶ cm/s | >10x | [5][14] |
| Oral Bioavailability | <1% | Up to 28% | >28x | [5][14] |
| Receptor Binding Affinity (IC₅₀) | Micromolar (µM) | Nanomolar (nM) | 10-100x | [15] |
Experimental Protocol: Solid-Phase Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides requires specialized protocols due to the steric hindrance of the N-methyl group, which can make the subsequent coupling step challenging.[4][11] The following is a generalized, field-proven protocol for the on-resin N-methylation of a peptide during solid-phase peptide synthesis (SPPS).[6][10]
On-Resin N-Methylation Protocol (Fukuyama-Mitsunobu Reaction)
This three-step procedure is widely used for its efficiency and compatibility with Fmoc-based SPPS.[11]
Step 1: Sulfonamide Formation (Activation)
-
Swell the resin-bound peptide in anhydrous N,N-dimethylformamide (DMF).
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
Step 2: Methylation
-
Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate (or methyl iodide) in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 5-10 minutes.
-
Wash the resin thoroughly with DMF.
Step 3: Deprotection of the Sulfonamide
-
Add a solution of β-mercaptoethanol and DBU in DMF.
-
Agitate the reaction mixture at room temperature for 5-10 minutes.
-
Wash the resin thoroughly with DMF, DCM, and then DMF again.
The N-methylated amine is now ready for coupling with the next Fmoc-protected amino acid.
Coupling onto N-Methylated Amino Acids
Coupling an amino acid onto a sterically hindered N-methylated residue often requires more potent coupling reagents and longer reaction times.[8][11] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.[8][16]
Protocol:
-
Dissolve the Fmoc-amino acid and HATU in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin-bound peptide.
-
Agitate the reaction mixture for 1-4 hours. A double coupling may be necessary to ensure complete reaction.
-
Wash the resin as described previously.
The following diagram outlines the key steps in the solid-phase synthesis of an N-methylated peptide.
Caption: Solid-Phase Synthesis Workflow for N-Methylated Peptides.
Conclusion: A Cornerstone of Modern Peptide Drug Design
N-methylation is a cornerstone of modern peptide drug design, offering a robust and predictable means of enhancing the therapeutic properties of peptides.[6][9] By improving proteolytic stability, increasing membrane permeability, and providing conformational control, this simple modification can transform a biologically active but pharmacokinetically flawed peptide into a viable drug candidate.[6][7] As our understanding of the intricate relationship between peptide structure and function continues to grow, the strategic application of N-methylation will undoubtedly play an increasingly pivotal role in the development of the next generation of peptide-based therapeutics.
References
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Should My Peptide Be Methyl
- N-Methyl
- N -methylation in amino acids and peptides: Scope and limitations.
- Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides.
- Synthesis of Poly-N-Methylated Peptides Against Malaria.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.PubMed.
- Improving oral bioavailability of cyclic peptides by N-methyl
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PubMed Central.
- N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA.
- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
- Improving Oral Bioavailability of Cyclic Peptides by N -Methylation.
- Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.Request PDF.
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An In-Depth Technical Guide on N-Me-Asp(Otbu)-OH for Enhancing Peptide Proteolytic Stability
Executive Summary: The Imperative for Proteolytic Resistance in Peptide Therapeutics
Peptide-based therapeutics represent a burgeoning class of pharmaceuticals, prized for their high target specificity and potency.[1] However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2][3] This susceptibility leads to a short in-vivo half-life, necessitating frequent administration and limiting oral bioavailability.[1] A key strategy to surmount this obstacle is the site-specific N-methylation of the peptide backbone. This guide provides a comprehensive technical overview of Fmoc-N-Me-Asp(Otbu)-OH, a crucial building block for this purpose, detailing its role in conferring proteolytic stability and providing practical guidance for its application in solid-phase peptide synthesis (SPPS).
The Mechanism of N-Methylation-Induced Proteolytic Stability
The introduction of a methyl group onto the amide nitrogen of a peptide bond induces significant steric hindrance.[4] This seemingly minor modification has profound consequences for the peptide's interaction with proteases.
2.1. Steric Shielding of the Amide Bond
Proteolytic enzymes function by binding to the peptide backbone and catalyzing the hydrolysis of specific amide bonds. The N-methyl group acts as a steric shield, physically obstructing the approach of the protease's active site to the scissile bond. This prevents the formation of the enzyme-substrate complex, a prerequisite for catalysis, thereby rendering the peptide resistant to cleavage.
2.2. Conformational Rigidity
N-methylation restricts the conformational freedom of the peptide backbone, favoring a cis amide bond conformation in some instances.[1][5] This can pre-organize the peptide into a bioactive conformation or, conversely, into a conformation that is not recognized by proteases. This conformational constraint further contributes to the enhanced stability of N-methylated peptides.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
4.2. Optimized Coupling Protocol for Fmoc-N-Me-Asp(Otbu)-OH
Due to the reduced nucleophilicity of the secondary amine, more potent coupling reagents and optimized conditions are required for efficient coupling of N-methylated amino acids. [4]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient activating agents that overcome the steric hindrance of the N-methyl group. [6][7] |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Non-nucleophilic bases that facilitate the coupling reaction without causing significant side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Aprotic polar solvents that effectively solvate the resin and reagents. [8] |
| Equivalents (Amino Acid:Coupling Reagent:Base) | 4:3.9:8 | An excess of reagents drives the reaction to completion. |
| Reaction Time | 1-4 hours (or double coupling) | Longer reaction times or a second coupling step may be necessary to ensure complete acylation. |
| Monitoring | Bromophenol blue test | The Kaiser test is not reliable for secondary amines. |
Step-by-Step Coupling Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-N-Me-Asp(Otbu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring: Perform a bromophenol blue test to confirm the completion of the coupling reaction. If the test is positive (blue beads), proceed to the next step. If negative (yellow/green beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Proceed to the deprotection and coupling of the next amino acid in the sequence.
4.3. Cleavage and Deprotection
Following the completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Otbu group on the N-methylated aspartic acid) are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.
Standard Cleavage Cocktail:
-
TFA (95%)
-
Triisopropylsilane (TIS) (2.5%)
-
Water (2.5%)
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Characterization and Analysis
5.1. Purity and Identity Confirmation
The purity and identity of the synthesized N-methylated peptide should be confirmed using a combination of analytical techniques:
| Technique | Purpose |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude and purified peptide. |
| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the N-methylated residue. |
5.2. Proteolytic Stability Assay
To validate the enhanced proteolytic stability conferred by the incorporation of N-Me-Asp(Otbu)-OH, an in-vitro protease stability assay can be performed.
Protocol:
-
Prepare Peptide Solutions: Prepare stock solutions of the N-methylated peptide and a non-methylated control peptide of the same sequence in an appropriate buffer (e.g., PBS, pH 7.4).
-
Incubation with Protease: Incubate the peptides with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C. [9][10]3. Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or acetonitrile).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide.
Expected Outcome:
| Peptide | Modification | Half-life (t½) in Human Serum (hours) |
| Peptide A | None | < 1 |
| Peptide B | N-Me-Asp | > 24 |
The data should demonstrate a significantly longer half-life for the N-methylated peptide compared to its non-methylated counterpart, confirming the successful enhancement of proteolytic stability.
Conclusion and Future Perspectives
The strategic incorporation of N-methylated amino acids, facilitated by building blocks like Fmoc-N-Me-Asp(Otbu)-OH, is a powerful and field-proven approach to overcoming the inherent instability of peptide therapeutics. [2][4]By providing a steric shield against proteolytic enzymes, N-methylation significantly enhances the in-vivo half-life of peptides, a critical step towards the development of more effective and convenient peptide-based drugs. While the synthesis of N-methylated peptides requires specialized protocols to address challenges such as slow coupling kinetics, the methodologies outlined in this guide provide a robust framework for their successful implementation. [11][12]Future advancements in coupling technologies and the development of novel N-methylated amino acid derivatives will continue to expand the toolkit available to peptide chemists, further unlocking the therapeutic potential of this promising class of molecules.
References
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Kardani, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
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Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]
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LifeTein. (n.d.). Should My Peptide Be Methylated?. LifeTein Peptide Blog. Available at: [Link]
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AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]
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Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria (Master's Thesis). University of the Incarnate Word. Available at: [Link]
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Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]
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Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]
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CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Available at: [Link]
-
Reddit. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]
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Kumar, V., et al. (2018). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. The Royal Society of Chemistry. Available at: [Link]
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Henriksen, N. M., et al. (2016). Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. Available at: [Link]
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Galanis, A. S., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
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Bretscher, L. E., et al. (2001). An electronic effect on protein structure. PMC. Available at: [Link]
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Del Gatto, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
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Manavalan, P., & Momany, F. A. (1981). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]
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Moutiez, M., et al. (2017). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. Available at: [Link]
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Ho, J., et al. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. Available at: [Link]
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Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
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Walter, S., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
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Thieme Gruppe. (2024). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
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Wikipedia. (n.d.). Leucyl aminopeptidase. Retrieved from [Link]
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Hixon, K. R., et al. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]
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Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. Available at: [Link]
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Kardani, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC. Available at: [Link]
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Biondi, L., & Formaggio, F. (2012). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]
- Google Patents. (2016). Preparation method of aspartic acid-1-tert-butyl ester derivative. CN106045883A.
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Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(9), 1011-1023. Available at: [Link]
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Moof University. (2019, March 18). Protease Mechanisms [Video]. YouTube. Available at: [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
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Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Accardo, A., et al. (2014). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Unlocking Intracellular Targets: Improving Peptide Membrane Permeability with N-Me-Asp(Otbu)-OH
<An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Permeability Problem in Peptide Therapeutics
Peptides represent a highly promising class of therapeutics, offering remarkable target specificity and potent biological activity.[1] However, a significant hurdle limits their clinical translation: poor cell membrane permeability.[1][2][3][4] The physicochemical properties of peptides—typically large, polar, and laden with hydrogen bond donors—hinder their ability to passively diffuse across the lipid bilayer of cell membranes to engage intracellular targets. This guide provides a technical overview of a powerful strategy to overcome this challenge: backbone N-methylation, with a specific focus on the synthetic advantages and practical application of the non-canonical amino acid N-Me-Asp(Otbu)-OH.
The Molecular Basis of Poor Permeability
The cell membrane is a formidable barrier for most peptides. Its lipophilic core repels charged and polar molecules, and the energy required to break the hydrogen bonds between a peptide's amide backbone and water during desolvation is substantial.[5] This "desolvation penalty" is a primary reason why many promising peptides fail to reach their intended intracellular sites of action. Key molecular obstacles include:
-
High Hydrogen Bond Donor (HBD) Count: The amide (-CONH-) backbone is rich in N-H groups that form strong hydrogen bonds with water.
-
Polar Surface Area (PSA): Charged and polar side chains contribute to a high PSA, reducing lipid bilayer affinity.
-
Conformational Flexibility: Linear peptides exist in a multitude of conformations in solution, many of which are not pre-organized for membrane transit.[1]
N-Methylation: A Proven Strategy for Enhancing Permeability
Inspired by naturally occurring, highly permeable cyclic peptides like Cyclosporin A, which is extensively N-methylated, medicinal chemists have adopted backbone N-methylation as a robust strategy to improve the drug-like properties of peptides.[1][4][5] The core principle involves replacing the hydrogen atom on a backbone amide nitrogen with a methyl group (N-H → N-CH₃).
This seemingly minor modification has profound consequences:
-
Reduces Hydrogen Bond Donors: Each N-methylation event eliminates one hydrogen bond donor, lowering the desolvation energy penalty required for membrane crossing.[5][6][7]
-
Increases Lipophilicity: The addition of a methyl group increases the molecule's overall lipophilicity, making it more compatible with the lipid membrane.[6][7]
-
Induces Favorable Conformations: The steric bulk of the methyl group restricts backbone rotation, which can stabilize conformations that mask polar groups through intramolecular hydrogen bonding—a "chameleon-like" effect.[4][6][7] It also increases the propensity for cis-amide bonds, which can be crucial for adopting membrane-permeable cyclic structures.[1][4]
-
Enhances Metabolic Stability: The N-methylated amide bond is sterically shielded, providing resistance to cleavage by proteolytic enzymes.[6][8]
While highly effective, N-methylation must be applied judiciously. In some cases, it can disrupt critical hydrogen bonds required for receptor binding, potentially diminishing biological activity.[9][10] Therefore, a systematic, residue-specific approach is essential.[6]
Focus on this compound: A Versatile Building Block
This compound is a commercially available, protected N-methylated amino acid derivative perfectly suited for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11]
Key Structural Features:
-
N-Methyl Group: Provides the core permeability-enhancing and stability benefits.
-
Aspartic Acid Side Chain: Offers a site for further modification or interaction once deprotected.
-
tert-Butyl (Otbu) Protecting Group: A standard, acid-labile protecting group for the side-chain carboxylate. It is stable during the basic conditions of Fmoc deprotection but is cleanly removed during the final trifluoroacetic acid (TFA) cleavage from the resin.[12]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | PubChem[13] |
| Molecular Weight | 203.24 g/mol | PubChem[13] |
| Hydrogen Bond Donors | 2 | PubChem[13] |
| Hydrogen Bond Acceptors | 5 | PubChem[13] |
| Topological Polar Surface Area | 75.6 Ų | PubChem[13] |
Workflow: Incorporation of this compound via SPPS
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain requires optimized coupling conditions to achieve high efficiency and avoid common side reactions.
Caption: Automated SPPS cycle for incorporating Fmoc-N-Me-Asp(Otbu)-OH.
Detailed Experimental Protocol: Manual SPPS Coupling
This protocol outlines the key steps for incorporating Fmoc-N-Me-Asp(Otbu)-OH into a peptide sequence on a solid support resin (e.g., Rink Amide).
1. Resin Preparation & Swelling:
- Start with 100 mg of peptide-resin (with the N-terminal Fmoc group removed).
- Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Drain the DMF.
2. Amino Acid Activation:
- In a separate vial, dissolve Fmoc-N-Me-Asp(Otbu)-OH (4 equivalents relative to resin loading).
- Add HATU (3.95 eq.) and HOAt (4 eq.).
- Add N,N-Diisopropylethylamine (DIPEA) (8 eq.).
- Vortex the mixture for 2-5 minutes to pre-activate.
- Causality: Coupling to a secondary amine (the N-methyl group of the preceding residue) is sterically hindered. Using a potent uronium-based coupling reagent like HATU is crucial for driving the reaction to completion and minimizing racemization.[1]
3. Coupling Reaction:
- Add the activated amino acid solution to the swollen resin.
- Agitate the reaction vessel at room temperature for 2-4 hours.
- Self-Validation: Perform a Kaiser test or Chloranil test to monitor the reaction. For N-methylated residues, the Kaiser test is unreliable; the Chloranil test is preferred to confirm the absence of free secondary amines.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
5. (Optional) Double Coupling:
- If the coupling is incomplete (positive Chloranil test), repeat steps 2-4.
6. Next Cycle:
- Proceed with the deprotection of the newly added Fmoc-N-Me-Asp(Otbu)-OH residue to continue peptide elongation.
7. Final Cleavage and Deprotection:
- Once the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
- Add a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/TIS, 82.5:5:5:5:2.5), to the resin.[14] This simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the Otbu group from the aspartic acid residue.
- Incubate for 2-3 hours at room temperature.[14]
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
Validating Permeability: In Vitro Assays
After synthesizing the N-methylated peptide, its membrane permeability must be quantified. The two most common and complementary in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[15][16][17] It is an excellent tool for isolating the effect of a chemical modification on passive permeability, as it lacks the complexity of active transporters.[15][16]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
PAMPA Protocol Overview:
-
Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[18] A separate 96-well acceptor plate is filled with buffer.
-
Incubation: The peptide of interest is added to the donor plate, which is then placed on top of the acceptor plate. The assembly is incubated for several hours.[15][18]
-
Quantification: After incubation, the concentration of the peptide is measured in both the donor and acceptor wells, typically by LC-MS/MS.[15]
-
Calculation: The apparent permeability coefficient (Pₑ) is calculated. Compounds with Pₑ > 1.5 x 10⁻⁶ cm/s are generally considered to have high passive permeability.[15]
Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[19][20][21] This assay is considered a gold standard as it accounts for both passive transcellular diffusion and active transport mechanisms, including efflux.[3][19][21]
Caco-2 Protocol Overview:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in a multi-well plate and cultured for ~21 days until a differentiated, polarized monolayer is formed.[22]
-
Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The peptide is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points to measure A→B transport. The experiment is also performed in reverse (B→A) to assess active efflux.[20]
-
Analysis: Peptide concentrations are quantified by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the peptide is a substrate for active efflux transporters.
Data Interpretation: A Comparative Case Study
To illustrate the impact of N-methylation, consider the following hypothetical data for a parent peptide and its analog containing a single N-Me-Asp residue.
| Peptide | HBD Count | PAMPA Pₑ (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Parent Peptide | 8 | 0.3 | 0.2 | 1.1 |
| N-Me-Asp Analog | 7 | 2.1 | 1.8 | 1.3 |
Analysis:
-
Reduced HBD: The N-methylation successfully reduced the hydrogen bond donor count from 8 to 7.
-
Improved Passive Permeability: The PAMPA result shows a 7-fold increase in passive permeability for the N-methylated analog, demonstrating a significant reduction in the desolvation penalty.
-
Enhanced Cellular Permeability: The Caco-2 Papp value confirms that this improvement translates to a more complex biological barrier. The low efflux ratio for both peptides indicates that active efflux is not a significant concern.
Conclusion
Poor membrane permeability remains a critical bottleneck in the development of peptide therapeutics. Backbone N-methylation is a field-proven strategy to systematically address this challenge by reducing hydrogen bonding capacity and increasing lipophilicity. The use of pre-methylated, protected building blocks like This compound provides a reliable and efficient method for incorporating this modification using standard Fmoc-SPPS protocols. By combining rational design, optimized synthesis, and robust in vitro validation assays like PAMPA and Caco-2, researchers can effectively engineer peptides with enhanced permeability, unlocking their potential to modulate a new landscape of intracellular drug targets.
References
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
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PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab Insights. [Link]
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Tan, Y., Li, Z., Cao, Z., Song, T., Ji, C., & Hou, T. (2024). Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation. Journal of Medicinal Chemistry. [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Scientific Resources. [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
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Hewitt, W. M., Le, H. T., & Lokey, R. S. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. MedChemComm, 6(9), 1562-1568. [Link]
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Harker, A. J., & Gellman, S. H. (2022). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biopolymers, 113(5), e23497. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7020792, this compound. PubChem. [Link]
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Evotec. Caco-2 Permeability Assay. Evotec Scientific Resources. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Anser Press. (2023). Overcoming the challenge: cell-penetrating peptides and membrane permeability. Biomaterials and Biosensors. [Link]
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Services. [Link]
-
Li, Y., Li, W., & Xu, Z. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 16(10), 384. [Link]
-
LifeTein. (2024). Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Concept Life Sciences. (2023). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences Blog. [Link]
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Li, Y., Li, W., & Xu, Z. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 16(10), 384. [Link]
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Mako, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(11), 3566–3572. [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
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van der Veken, P., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 20(22), 2847-2858. [Link]
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Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Resources. [Link]
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Technology Networks. PAMPA Permeability Assay. Technology Networks Resources. [Link]
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RayBiotech. Fmoc-N-Me-Asp(OtBu)-OH. RayBiotech Product Information. [Link]
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Cao, Z., et al. (2024). Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer. Frontiers in Chemistry, 12. [Link]
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Kulkarni, S. S., et al. (2018). A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds. Nature Communications, 9(1), 3424. [Link]
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Kumar, A., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry, 25(21), 8613-8619. [Link]
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Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. [Link]
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The Curious Wavefunction. (2013). Review on N-methylation. Blog Post. [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]
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An In-Depth Technical Guide to N-Me-Asp(Otbu)-OH in Bioactive Peptide Conformation Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fmoc-N-Me-Asp(Otbu)-OH, a critical building block for modulating peptide conformation and enhancing therapeutic potential. We will delve into the underlying principles of N-methylation, detailed synthetic protocols, and advanced analytical techniques for conformational analysis.
Introduction: The Power of N-Methylation in Peptide Drug Design
Bioactive peptides are highly sought-after therapeutic candidates due to their specificity and low toxicity.[1] However, their utility is often hampered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful strategy to overcome these limitations.[2][3] This modification offers several key advantages:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[4]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[1][5]
-
Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide backbone, locking it into a more defined conformation.[2][5] This conformational constraint can be leveraged to stabilize bioactive structures, such as β-turns, and improve receptor affinity and selectivity.[2]
Fmoc-N-Me-Asp(Otbu)-OH is a specifically designed building block for incorporating an N-methylated aspartic acid residue into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, while the tert-butyl (Otbu) ester protects the side-chain carboxyl group.[6][7]
Physicochemical Properties and Strategic Considerations
The structure of Fmoc-N-Me-Asp(Otbu)-OH is tailored for seamless integration into SPPS workflows.
-
Fmoc Group: This fluorenylmethyloxycarbonyl protecting group is base-labile, allowing for its removal under conditions that do not affect the acid-labile side-chain protecting groups, a principle known as orthogonality.[8]
-
Otbu Group: The tert-butyl ester is a robust protecting group for the aspartic acid side chain, preventing unwanted side reactions during synthesis.[6][7] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin.[6] A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a side product that can lead to impurities.[9][10] The use of the Otbu protecting group helps to minimize this side reaction.[11]
-
N-Methyl Group: The presence of the N-methyl group introduces steric hindrance, which can make the coupling of the subsequent amino acid more challenging.[12] This requires optimized coupling protocols, which will be discussed in the following section.
Synthetic Protocol: Incorporation of N-Me-Asp(Otbu)-OH via SPPS
The successful incorporation of sterically hindered N-methylated amino acids requires careful optimization of the coupling conditions. The following is a field-proven, step-by-step protocol for the manual incorporation of Fmoc-N-Me-Asp(Otbu)-OH into a peptide sequence on a resin support.
Experimental Protocol: Manual SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Coupling of Fmoc-N-Me-Asp(Otbu)-OH:
-
Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Asp(Otbu)-OH (3 equivalents), a coupling agent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation solution to the deprotected resin and allow it to react for 2-4 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time and improve efficiency for these difficult couplings.[12][13]
-
Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the N-methylated residue.
-
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the synthesis is complete, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically TFA-based (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.
Workflow for Peptide Synthesis and Analysis
Caption: A generalized workflow for the synthesis and analysis of peptides containing this compound.
Conformational Analysis of N-Methylated Peptides
The primary reason for incorporating this compound is to induce a specific conformation. Several powerful analytical techniques can be employed to elucidate the three-dimensional structure of the resulting peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the high-resolution structure of peptides in solution.[2] For N-methylated peptides, specific NMR experiments are crucial:
-
1D and 2D NMR: 1H, 13C, COSY, TOCSY, and HSQC experiments are used for the initial assignment of proton and carbon resonances.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining inter-proton distances, which are used to calculate the 3D structure.[2] ROESY is often preferred for medium-sized peptides where the NOE effect might be close to zero.[2]
-
Cis/Trans Isomerization: N-methylation can increase the population of the cis amide bond conformation, which is typically energetically unfavorable in non-methylated peptides.[14] The presence of both cis and trans isomers can be detected by the appearance of two distinct sets of signals in the NMR spectra.[2] In homochiral sequences, N-methylation strongly favors a βVI-turn conformation which contains a cis amide bond.[14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide in solution.[2][15] The far-UV CD spectrum (190-260 nm) provides characteristic signatures for different secondary structures such as α-helices, β-sheets, and turns.[2][15] By comparing the CD spectrum of the N-methylated peptide to its non-methylated counterpart, one can quickly assess the conformational changes induced by the modification.
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing a deeper understanding of the conformational landscape.[2] These methods can be used to:
-
Predict stable conformations.
-
Explore conformational transitions.
-
Rationalize the observed spectroscopic data.
-
Provide insights into the peptide-receptor interactions.
Data Comparison of Analytical Techniques
| Technique | Type of Data Obtained | Key Insights for N-Methylated Peptides |
| NMR Spectroscopy | Inter-proton distances, dihedral angles, chemical shifts | High-resolution 3D structure, identification of cis/trans isomers, dynamics.[2] |
| CD Spectroscopy | Mean residue ellipticity | Estimation of secondary structure content (e.g., % α-helix, β-sheet).[2] |
| X-ray Crystallography | Atomic coordinates, bond lengths and angles | High-resolution static structure in the solid state.[2] |
| Computational Modeling | Potential energy landscapes, conformational ensembles | Prediction of stable structures and understanding of conformational dynamics.[2] |
Case Study: N-Methylation for Enhanced Bioactivity
Conformational Effects of N-Methylation
Caption: The impact of N-methylation on peptide backbone conformation and properties.
Conclusion and Future Outlook
Fmoc-N-Me-Asp(Otbu)-OH is a valuable tool in the arsenal of peptide chemists and drug developers. By providing a means to introduce a conformationally constraining N-methylated aspartic acid residue, it opens up new avenues for designing bioactive peptides with improved pharmacological profiles. The strategic placement of N-methyl groups can lead to peptides with enhanced stability, permeability, and receptor affinity. As our understanding of structure-activity relationships continues to grow, the use of specialized building blocks like Fmoc-N-Me-Asp(Otbu)-OH will undoubtedly play a crucial role in the development of the next generation of peptide therapeutics.
References
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N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]
-
Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 25, 2026, from [Link]
-
SYNTHESIS NOTES. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]
-
Boussard, G., Marraud, M., & Neel, J. (1981). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 17(4), 453-464. [Link]
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Peptide NMR. (n.d.). Retrieved January 25, 2026, from [Link]
-
Toth, G. K., & Vizzavona, J. (2018). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 24(1), e3048. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]
-
Should My Peptide Be Methylated?. (2025, September 25). LifeTein Peptide Blog. [Link]
-
Skrynnikov, N. R., & Tyukhtenko, S. I. (2014). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Israel Journal of Chemistry, 54(8-9), 1183-1200. [Link]
-
Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. (n.d.). Retrieved January 25, 2026, from [Link]
-
Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Varkevisser, R., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45), 11535-11548. [Link]
-
SPPS for N Methylated Peptides. (2023, November 15). Reddit. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology, 340, 55-78. [Link]
-
Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]
-
Sharma, G., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 12(45), 9152-9160. [Link]
-
Cavelier, F., & Vivès, E. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(16), 1541-1563. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
-
de Figueiredo, R. M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 14(10), 2136-2150. [Link]
-
Chatterjee, J. (2007). Synthesis and Conformational Study of N-Methylated Cyclic Peptides. [Link]
-
Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(2), 715-721. [Link]
-
Varkevisser, R., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45), 11535-11548. [Link]
-
Maini, R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 19(6), 1629-1638. [Link]
-
N-Methyl Amino Acids Archives. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]
-
Circular Dichroism Spectroscopy for Protein Structural Analysis. (2021, April 29). YouTube. [Link]
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- 7. creative-peptides.com [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-Me-Asp(Otbu)-OH in Drug Discovery: A Technical Guide for the Senior Application Scientist
Abstract
The rational design of peptide-based therapeutics necessitates a sophisticated understanding of how chemical modifications can overcome inherent pharmacological liabilities such as poor metabolic stability and low cell permeability. N-methylation of the peptide backbone has emerged as a powerful strategy to address these challenges. This in-depth technical guide focuses on a specific, yet pivotal building block: N-α-Fmoc-N-methyl-L-aspartic acid β-tert-butyl ester, or N-Me-Asp(Otbu)-OH. We will dissect the unique chemical properties conferred by the N-methyl group on an aspartic acid residue, provide field-proven insights into its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explore its impact on the conformational dynamics and therapeutic potential of the final peptide. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile unnatural amino acid to engineer next-generation peptide therapeutics.
Introduction: The Rationale for N-Methylation in Peptide Drug Design
Peptides offer remarkable specificity and potency as therapeutic agents, yet their progression into orally bioavailable drugs is often hampered by rapid proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the substitution of an amide proton with a methyl group, is a key chemical modification that profoundly alters a peptide's physicochemical properties to overcome these hurdles.[3]
The strategic incorporation of N-methylated amino acids offers several distinct advantages:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[3]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the polarity of the peptide backbone. This can disrupt internal hydrogen bonding networks that "hide" hydrophobic residues, leading to an increase in passive diffusion across cell membranes.[3][4]
-
Conformational Control: The steric bulk of the methyl group restricts the rotation around the Cα-C bond, influencing the local peptide conformation. N-methylation is known to favor the cis-amide bond conformation, which can be a critical factor in pre-organizing a peptide into its bioactive conformation for optimal receptor binding.[4][5]
This compound is a particularly interesting building block as it combines the benefits of N-methylation with the functionality of an aspartic acid side chain. The carboxylic acid side chain, protected as a tert-butyl (Otbu) ester during synthesis, can serve as a key interaction point with a biological target, or be a site for further chemical modification.
The Unique Profile of this compound: A Chemist's Perspective
The Fmoc-N-Me-Asp(Otbu)-OH building block is designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[6] The Fmoc group provides temporary protection of the α-amino group, while the acid-labile Otbu group protects the side-chain carboxyl functionality.[7]
However, the presence of the N-methyl group introduces a significant synthetic challenge: steric hindrance. The secondary amine of an N-methylated amino acid is a weaker nucleophile than a primary amine, and the bulky methyl group can clash with the incoming activated carboxyl group, slowing down the coupling reaction. This can lead to incomplete couplings, resulting in deletion sequences and challenging purifications.[8]
Furthermore, the incorporation of any aspartic acid derivative, including this compound, raises concerns about aspartimide formation. This intramolecular cyclization side reaction is catalyzed by the piperidine used for Fmoc deprotection and can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products.[9][10] The sequence context, particularly the residue C-terminal to the Asp, plays a major role in the propensity for this side reaction.[9]
Experimental Protocols: A Self-Validating System for Success
The successful incorporation of this compound requires a carefully optimized protocol that addresses the dual challenges of sterically hindered coupling and potential aspartimide formation.
Recommended Coupling Strategy for Fmoc-N-Me-Asp(Otbu)-OH
Due to the steric hindrance, standard coupling conditions are often insufficient to achieve complete and rapid acylation. The use of highly efficient coupling reagents is paramount. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[11][12] These reagents form highly reactive activated esters that can overcome the steric barrier.
Herein, we provide a robust, field-tested protocol for the manual coupling of Fmoc-N-Me-Asp(Otbu)-OH.
Table 1: Reagents for Fmoc-N-Me-Asp(Otbu)-OH Coupling
| Reagent | Molar Equivalence (relative to resin loading) | Purpose |
| Fmoc-N-Me-Asp(Otbu)-OH | 3.0 - 5.0 | Amino acid building block |
| HATU | 2.9 - 4.9 | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | 6.0 - 10.0 | Base for activation |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Coupling Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Asp(Otbu)-OH (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50°C) with microwave assistance.[13]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[14] Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue. A chloranil test can be used to confirm the presence of a secondary amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10-15 minutes. This prevents the formation of deletion peptides in subsequent steps.
-
Washing: Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) before proceeding to the next coupling cycle.
Mitigating Aspartimide Formation
The risk of aspartimide formation is a critical consideration when synthesizing peptides containing Asp(Otbu).[15] While the N-methylation of the preceding residue can in some cases reduce the rate of this side reaction due to altered backbone conformation, it does not eliminate the risk, especially in sensitive sequences like -Asp-Gly- or -Asp-Asn-.[16]
Several strategies can be employed to suppress aspartimide formation:
-
Modified Deprotection Conditions: Adding a weak acid such as 0.1 M HOBt to the 20% piperidine in DMF deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[16] However, HOBt is now commercially available wetted with water, which can be detrimental.[16]
-
Use of Bulky Side-Chain Protecting Groups: While we are focusing on the Otbu group, it is worth noting that more sterically hindered protecting groups like OMpe (3-methylpent-3-yl) or OBno have been developed to physically block the nucleophilic attack of the backbone amide.[15]
-
Backbone Protection: For extremely sensitive sequences, the use of a dipeptide containing a backbone protecting group on the residue C-terminal to the Asp, such as Fmoc-Asp(Otbu)-(Dmb)Gly-OH, can completely prevent aspartimide formation by temporarily converting the amide into a tertiary amine.[17]
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the Otbu group on the N-Me-Asp residue, must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).
The Otbu group is highly labile to TFA. However, the cleavage process generates reactive carbocations (e.g., tert-butyl cations) that can alkylate sensitive residues like Trp, Met, and Cys.[18] Therefore, a "cleavage cocktail" containing scavengers is essential.
Recommended General-Purpose Cleavage Cocktail (Reagent K): [7]
-
TFA (82.5%): The strong acid for cleavage.
-
Phenol (5%): Scavenger for carbocations.
-
Water (5%): Scavenger and helps to hydrolyze any ester linkages.
-
Thioanisole (5%): Scavenger, particularly for protecting Trp residues.
-
1,2-Ethanedithiol (EDT) (2.5%): Scavenger for protecting Cys residues.
Cleavage Protocol:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Impact on Peptide Structure and Function: From Theory to Practice
The introduction of N-Me-Asp has profound consequences for the resulting peptide's structure and, consequently, its biological activity.
Conformational Consequences
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of N-methylated peptides in solution.[19] The N-methyl group restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively reducing the conformational flexibility of the peptide chain.[6] This pre-organization can lower the entropic penalty of binding to a target receptor, potentially leading to higher affinity. Furthermore, the preference for a cis-amide bond can induce specific turn structures that may be crucial for bioactivity.[5]
Case Studies and Therapeutic Applications
While specific, publicly available case studies detailing the use of this compound in late-stage clinical candidates are limited, the broader strategy of N-methylation is widely employed in the development of peptide therapeutics. For example, the immunosuppressant drug cyclosporine A contains seven N-methylated amino acids, which are critical for its oral bioavailability and biological activity.[4] The principles learned from such molecules are directly applicable to peptides incorporating N-Me-Asp. The introduction of this residue is a rational design element in programs aimed at developing orally bioavailable peptide drugs targeting intracellular protein-protein interactions.
Conclusion and Future Outlook
Fmoc-N-Me-Asp(Otbu)-OH is a valuable, albeit challenging, building block for the modern peptide chemist. Its successful incorporation requires a departure from standard SPPS protocols, necessitating the use of high-efficiency coupling reagents and careful consideration of potential side reactions, most notably aspartimide formation. However, the rewards for mastering its use are significant. The ability to strategically introduce N-methylation at an aspartic acid residue provides a powerful tool to enhance the proteolytic stability and membrane permeability of peptide drug candidates. As the field of peptide therapeutics continues to tackle increasingly challenging targets, the rational application of enabling technologies like N-methylation, and the use of specialized building blocks like this compound, will be indispensable for success.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. CEM Corporation. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith University. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer. [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. National Institutes of Health. [Link]
-
SYNTHESIS NOTES. Aapptec. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
ChemInform Abstract: Synthesis and Activity of a Potent N-Methyl-D-aspartic Acid Agonist, trans-1-Aminocyclobutane-1,3-dicarboxylic Acid, and Related Phosphonic and Carboxylic Acids. ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. ACS Publications. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
N-Methylation of peptides: a new perspective in medicinal chemistry. National Institutes of Health. [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. National Institutes of Health. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. National Institutes of Health. [Link]
-
Should My Peptide Be Methylated? LifeTein. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]
-
Cleavage Cocktails; Reagent K. Aapptec. [Link]
-
Role of d-Aspartic Acid and N-Methyl-d-Aspartic Acid in the Regulation of Prolactin Release. Endocrine Society. [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature. [Link]
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
-
Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. National Institutes of Health. [Link]
-
N-Methyl-D-Aspartate receptor antagonist treatment in traumatic brain injury: a systematic review of the clinical studies. National Institutes of Health. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. [Link]
Sources
- 1. CN103159638A - Synthesis of N-methyl-D-aspartic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 16. biotage.com [biotage.com]
- 17. research-collection.ethz.ch [research-collection.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-Me-Asp(Otbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-Asp(Otbu)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides with enhanced properties. The introduction of an N-methyl group to the peptide backbone is a well-established strategy to increase proteolytic stability, improve cell permeability, and modulate conformation, thereby enhancing the pharmacokinetic profile of peptide drug candidates.[1] However, the unique structural features of this N-methylated, side-chain-protected aspartic acid derivative present specific challenges regarding its solubility and stability that must be carefully managed to ensure successful and high-purity peptide synthesis.
This guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-N-Me-Asp(Otbu)-OH, drawing on established principles of peptide chemistry and field-proven insights. We will explore the key degradation pathways, with a focus on aspartimide formation, and provide detailed, validated protocols for its handling, dissolution, and incorporation into peptide sequences to empower researchers to confidently and effectively utilize this valuable reagent.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-N-Me-Asp(Otbu)-OH is provided below.
| Property | Value | Source |
| Molecular Weight | 425.47 g/mol | [2] |
| Formula | C24H27NO6 | [2] |
| Appearance | White to off-white solid (powder or crystals) | [2] |
| Melting Point | 135-140 °C | |
| Optical Activity | [α]22/D -39.0°, c = 0.5% in DMF | |
| Storage (Solid) | -20°C for up to 3 years; 2-8°C for shorter term | [2] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter for efficient and complete coupling reactions in SPPS. While N-methylation can influence solubility, sometimes enhancing it, practical determination in relevant solvents is key.[1][3][4]
Fmoc-N-Me-Asp(Otbu)-OH exhibits good solubility in the common solvents used for SPPS. Its non-methylated counterpart, Fmoc-Asp(Otbu)-OH, is known to be readily soluble in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5] For Fmoc-N-Me-Asp(Otbu)-OH, high solubility has been reported in dimethyl sulfoxide (DMSO).[2]
Expert Insight: The choice of solvent is not merely about dissolution. The solvent must also be compatible with the resin, swelling it adequately to make the reactive sites accessible, and with the coupling reagents. DMF remains the most common choice for SPPS due to its excellent balance of properties.
Quantitative Solubility Data
| Solvent | Concentration | Observations | Source |
| DMSO | 100 mg/mL (235.03 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [2] |
| DMF | >0.4 M | Generally good solubility, sufficient for standard SPPS protocols. | [5][6] |
| NMP | Good | Generally good solubility, often used as a DMF alternative for difficult sequences. | [5] |
Stability and Degradation Pathways
The primary stability concern for all Fmoc-Asp(Otbu)-OH derivatives, including the N-methylated version, is the base-catalyzed formation of a succinimide ring, commonly known as an aspartimide.[7][8] This side reaction is a significant challenge in Fmoc-based SPPS because the standard conditions for removing the Fmoc protecting group involve treatment with a piperidine solution, which is basic.[9]
The Mechanism of Aspartimide Formation
The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue by the base (e.g., piperidine). The resulting anion then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the Otbu-protected side chain. This leads to the formation of a five-membered aspartimide ring and the expulsion of the tert-butoxide leaving group.
This aspartimide intermediate is problematic for several reasons:
-
Chain Termination: The aspartimide is a poor nucleophile, hindering further acylation.
-
By-product Formation: The highly reactive aspartimide ring can be opened by a nucleophile, such as piperidine, leading to the formation of both the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[8][10]
-
Racemization: The α-carbon of the aspartimide is readily epimerized under basic conditions, leading to a loss of chiral purity in the final peptide.[10]
The following diagram illustrates the base-catalyzed aspartimide formation pathway.
Caption: Base-catalyzed degradation of Asp(Otbu) residues.
Influence of N-Methylation
While the fundamental mechanism of aspartimide formation remains the same, the presence of the N-methyl group on the aspartic acid residue itself introduces additional considerations. Coupling onto an N-methylated amino acid (a secondary amine) is inherently more challenging and often requires more potent coupling reagents or longer reaction times.[11] This can increase the overall exposure of the peptide chain to basic conditions if repeated couplings are necessary, potentially exacerbating aspartimide formation at other Asp residues in the sequence.
Conversely, the steric hindrance introduced by the N-methyl group might slightly disfavor the puckered transition state required for cyclization, although this effect is generally considered minor compared to the influence of the C-terminal residue.
Factors Influencing Aspartimide Formation:
-
Sequence Dependence: Asp-Gly and Asp-Asn sequences are notoriously prone to aspartimide formation due to the lack of steric hindrance from the C-terminal residue's side chain.[10][12]
-
Base and Solvent: Stronger, non-nucleophilic bases like DBU can accelerate aspartimide formation.[9] The polarity of the solvent also plays a role, with more polar solvents tending to increase the rate of this side reaction.[9]
-
Temperature: Elevated temperatures, sometimes used to drive difficult couplings, can significantly increase the rate of aspartimide formation.[7]
Best Practices for Handling and Storage
To maintain the integrity and reactivity of Fmoc-N-Me-Asp(Otbu)-OH, strict adherence to proper storage and handling protocols is essential.
Solid Compound:
-
Long-Term Storage: Store the powder at -20°C in a tightly sealed container. Under these conditions, the compound is stable for up to three years.[2]
-
Short-Term Storage: For routine use, storage at 2-8°C is acceptable.
-
Handling: Before opening, allow the container to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis.
Solutions:
-
Solvent Choice: Use anhydrous, peptide-synthesis-grade solvents.
-
Storage: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]
-
Expert Insight: It is best practice to prepare solutions fresh for each synthesis to ensure maximum reactivity and minimize the risk of degradation.
Experimental Protocols
The following protocols are designed to provide a validated starting point for the use of Fmoc-N-Me-Asp(Otbu)-OH in SPPS, with a focus on maximizing purity and yield.
Protocol 1: Dissolution for Stock Solution Preparation
Objective: To prepare a standard 0.5 M stock solution in DMF for use in an automated peptide synthesizer.
Materials:
-
Fmoc-N-Me-Asp(Otbu)-OH
-
Anhydrous, peptide-synthesis-grade DMF
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of Fmoc-N-Me-Asp(Otbu)-OH in a clean, dry container. For 10 mL of a 0.5 M solution, this would be 2.127 g.
-
Dissolution: Transfer the solid to the volumetric flask. Add approximately 70-80% of the final volume of DMF.
-
Mixing: Agitate the solution using a vortex mixer or magnetic stirrer until the solid is completely dissolved. Gentle warming (to ~30°C) can be applied if necessary, but avoid excessive heat.
-
Final Volume: Once fully dissolved, add DMF to the final volume mark. Mix thoroughly to ensure a homogenous solution.
-
Storage: Use the solution immediately or aliquot and store as described in the "Best Practices" section.
Protocol 2: Automated SPPS Coupling Reaction
Objective: To incorporate Fmoc-N-Me-Asp(Otbu)-OH into a growing peptide chain on a solid support, while minimizing the risk of aspartimide formation.
Context: This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin. Coupling onto a secondary amine (the N-terminus of the growing peptide after the previous residue was N-methylated) is not the focus here, but rather the coupling of the N-methylated amino acid.
Reagents:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-Asp(Otbu)-OH solution (0.5 M in DMF)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) solution (0.5 M in DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) solution (2 M in NMP)
-
Washing Solvent: DMF
-
Deprotection Solution: 20% piperidine in DMF
Workflow Diagram:
Caption: Workflow for coupling Fmoc-N-Me-Asp(Otbu)-OH.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test after the initial deprotection steps) and the resin has been thoroughly washed with DMF.[13]
-
Amino Acid Activation: In a separate reaction vessel or the designated vial for the synthesizer, combine 3-5 equivalents of the Fmoc-N-Me-Asp(Otbu)-OH solution, 2.9-4.5 equivalents of HATU solution, and 6-10 equivalents of DIPEA solution, relative to the resin substitution.[13] Allow a brief pre-activation time (typically 1-2 minutes).
-
Causality: HATU is a highly effective coupling reagent, particularly for hindered couplings like those involving N-methylated amino acids. DIPEA is a non-nucleophilic base that facilitates the formation of the active HOBt ester without prematurely cleaving the Fmoc group.
-
-
Coupling: Add the activated amino acid mixture to the peptide-resin. Allow the reaction to proceed for 1-4 hours at room temperature.
-
Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Post-Coupling Wash: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Perform the deprotection (e.g., 1 x 3 minutes followed by 1 x 7 minutes).
-
Trustworthiness: To mitigate aspartimide formation at the newly added residue, especially if the next amino acid to be coupled is Gly or Asn, consider using a modified deprotection cocktail. Adding 0.1 M HOBt or small amounts of formic acid to the piperidine solution can help buffer the basicity and has been shown to suppress aspartimide formation.[8][9]
-
Conclusion
Fmoc-N-Me-Asp(Otbu)-OH is an indispensable tool for synthesizing peptides with enhanced therapeutic potential. While its use introduces specific challenges, namely the risk of aspartimide formation and the inherent difficulty of coupling onto secondary amines, these can be effectively managed through a deep understanding of the underlying chemical mechanisms and the implementation of robust protocols. By carefully controlling solubility, adhering to strict storage conditions, and optimizing coupling and deprotection strategies, researchers can successfully incorporate this modified amino acid to produce high-purity, next-generation peptide therapeutics.
References
-
Neumann, K., & van der Veken, P. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]
-
Neumann, K., & van der Veken, P. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Retrieved from [Link]
-
Neumann, K., & van der Veken, P. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Europe PMC. Retrieved from [Link]
-
Fairlie, D. P., et al. (2017). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. Retrieved from [Link]
-
Behrendt, R., et al. (2015). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from [Link]
-
Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. Retrieved from [Link]
-
Schnitzer, T., & Le-Ngoc, T. (2018). Fmoc cleavage in different solvents after 15 min at 120 °C. ResearchGate. Retrieved from [Link]
-
Sharma, G., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Szymański, P., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Retrieved from [Link]
-
Sharma, G., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. Retrieved from [Link]
-
López, J., & Albericio, F. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]
-
Bányai, P., et al. (2021). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Retrieved from [Link]
-
Miller, S. E., & Wooten, A. J. (2017). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Mergler, M., et al. (2005). The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate. Retrieved from [Link]
-
Rodríguez, H., et al. (2020). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. peptide.com [peptide.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for Recommended Coupling Reagents for N-Me-Asp(Otbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of N-Methylated Amino Acid Coupling
The incorporation of N-methylated amino acids, such as N-Me-Asp(Otbu)-OH, into peptide sequences is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, all of which are critical for the development of peptide-based therapeutics.[1] However, the steric hindrance introduced by the N-methyl group poses a significant challenge to peptide bond formation, often leading to incomplete reactions, low yields, and an increased risk of racemization.[2]
This technical guide provides a comprehensive overview of the recommended coupling reagents for the efficient and stereochemically pure incorporation of this compound. We will delve into the mechanistic rationale behind the selection of these reagents, present comparative data, and offer detailed, field-proven protocols to empower researchers in overcoming the hurdles of N-methylated peptide synthesis.
Understanding the Core Problem: Steric Hindrance and Racemization
The primary obstacle in coupling N-methylated amino acids is the increased steric bulk around the nitrogen atom. This bulk hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of amide bond formation.[2] Consequently, more reactive coupling reagents and optimized reaction conditions are necessary to drive the reaction to completion.
Furthermore, the prolonged reaction times and harsher conditions often required can increase the risk of racemization at the alpha-carbon of the activated amino acid.[3] Racemization is a critical issue in peptide synthesis, as the presence of diastereomeric impurities can significantly impact the biological activity and safety of the final peptide. The mechanism of racemization typically involves the formation of an oxazolone intermediate, which is promoted by basic conditions.[1]
Recommended Coupling Reagents for this compound
Several classes of coupling reagents have demonstrated superior performance in mediating the coupling of N-methylated amino acids. The most effective reagents are typically those that form highly reactive activated esters while minimizing the risk of racemization.
Uronium/Aminium Salts: The Gold Standard
Uronium and aminium salts are among the most popular and effective coupling reagents for challenging couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for sterically hindered and N-methylated amino acids.[2] It forms a highly reactive OAt-ester with the carboxylic acid, and the presence of the 7-azabenzotriazole (HOAt) moiety is believed to contribute to its superior performance by minimizing racemization through hydrogen bonding interactions that disfavor the formation of the oxazolone intermediate.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium-type coupling reagent, COMU offers coupling efficiencies comparable to HATU but with an improved safety profile, as it is not based on the potentially explosive benzotriazole structure.[1][5] COMU is based on OxymaPure, which acts as an excellent leaving group and racemization suppressant.[6] Its byproducts are also water-soluble, simplifying purification in solution-phase synthesis.[5]
Phosphonium Salts: High Reactivity and Efficacy
Phosphonium salts are another class of highly effective coupling reagents.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyAOP is based on HOAt and is highly effective for coupling N-methylated amino acids, particularly in challenging sequences involving the coupling of two N-methylated residues.[7][8] Unlike HATU, PyAOP is a phosphonium salt and does not pose the risk of guanidinylation of the free N-terminus.[1]
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate with HOAt): While PyBOP itself is a competent coupling reagent, its efficacy for N-methylated amino acids is significantly enhanced by the addition of HOAt.[8] This combination generates the highly reactive OAt-ester in situ, leading to improved coupling yields.
Other Notable Reagents
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is a phosphonate-based coupling reagent renowned for its remarkable resistance to racemization.[4] It forms a stable HOOBt-ester intermediate that reacts efficiently with the amine component.[9] This makes it an excellent choice for coupling racemization-prone amino acids.
Comparative Analysis of Recommended Coupling Reagents
The following table summarizes the key characteristics and performance of the recommended coupling reagents for the incorporation of this compound.
| Coupling Reagent | Class | Activating Agent | Relative Reactivity | Racemization Suppression | Key Advantages |
| HATU | Uronium/Aminium | HOAt | Very High | Excellent | Gold standard for difficult couplings, high efficiency.[2] |
| COMU | Uronium | OxymaPure | Very High | Excellent | High efficiency, improved safety profile, water-soluble byproducts.[1][5] |
| PyAOP | Phosphonium | HOAt | High | Excellent | Excellent for N-Me to N-Me couplings, no risk of guanidinylation.[7][8] |
| PyBOP/HOAt | Phosphonium | HOAt | High | Very Good | Effective and readily available combination.[8] |
| DEPBT | Phosphonate | HOOBt | Moderate-High | Exceptional | Minimal racemization, even with strong bases.[4] |
Mechanistic Insights into Coupling Reagent Action
Understanding the mechanism of action of each coupling reagent is crucial for making informed experimental choices.
HATU and PyAOP: The Role of HOAt
HATU and PyAOP function by activating the carboxylic acid to form a highly reactive OAt-ester. The reaction is initiated by the deprotonation of the carboxylic acid by a base, followed by nucleophilic attack on the coupling reagent. The resulting OAt-ester is then attacked by the N-methyl amine to form the peptide bond. The nitrogen atom in the pyridine ring of HOAt is thought to play a key role in suppressing racemization by stabilizing the activated intermediate and disfavoring the formation of the oxazolone.[4]
Caption: Generalized mechanism of HATU-mediated peptide coupling.
COMU: The OxymaPure Advantage
COMU's mechanism is similar to that of HATU, but it utilizes OxymaPure as the leaving group to form a reactive Oxyma-ester.[6] OxymaPure is a non-explosive and less allergenic alternative to HOBt and HOAt, and it provides excellent racemization suppression.[1] The morpholino group in the COMU structure enhances its solubility and stability.[10]
DEPBT: A Unique Pathway to Racemization Resistance
DEPBT follows a different mechanistic pathway. The deprotonated carboxylic acid attacks the phosphorus atom of DEPBT, leading to the formation of a transient intermediate that rearranges to form a stable HOOBt-ester, with the loss of diethyl phosphite.[9] This highly activated ester then reacts with the amine. The remarkable resistance to racemization is attributed to the nature of this activation pathway, which avoids the formation of intermediates that can readily lead to epimerization.[9]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: HATU-Mediated Coupling
-
Resin Preparation: Following Fmoc deprotection and washing of the resin-bound peptide, swell the resin in N,N-dimethylformamide (DMF).
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the activation solution.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction using a qualitative test such as the bromophenol blue test (the Kaiser test is not reliable for N-methylated amines).
-
Washing: Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF and dichloromethane (DCM).
Protocol 2: COMU-Mediated Coupling
-
Resin Preparation: Prepare the resin as described for the HATU protocol.
-
Activation Solution: Dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.[10]
-
Monitoring and Washing: Monitor and wash the resin as described in the HATU protocol.
Protocol 3: DEPBT-Mediated Coupling
-
Resin Preparation: Prepare the resin as described for the HATU protocol.
-
Coupling Mixture: Suspend the resin in DMF. Add this compound (1.5-2 equivalents) and DEPBT (1.5-2 equivalents) to the resin suspension.[11]
-
Base Addition: Add DIPEA or triethylamine (3-4 equivalents) to the reaction mixture.
-
Coupling: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor and wash the resin as described in the HATU protocol.
Addressing Aspartimide Formation
A key potential side reaction when working with Asp(Otbu) derivatives is the formation of aspartimide. This is primarily a base-mediated intramolecular cyclization that can occur during the piperidine treatment for Fmoc deprotection.[3] While the choice of coupling reagent is less directly implicated, highly basic conditions during coupling could potentially exacerbate this issue. To minimize aspartimide formation:
-
Use a reduced concentration of piperidine (e.g., 10%) or a weaker base for Fmoc deprotection.
-
Minimize the duration of exposure to basic conditions.
-
The use of backbone-protecting groups on the preceding amino acid can also prevent aspartimide formation.[3]
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. Uronium/aminium reagents such as HATU and COMU, and phosphonium reagents like PyAOP, offer high coupling efficiencies and excellent suppression of racemization, making them the top choices for these challenging couplings. DEPBT provides an exceptional alternative when minimizing racemization is the absolute priority. By understanding the mechanistic principles behind these reagents and adhering to carefully designed protocols, researchers can confidently synthesize N-methylated peptides for a wide range of applications in drug discovery and development.
References
-
Jadhav, V. H., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Wikipedia. (2023). HATU. Retrieved from [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Subirós-Funosas, L., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 739-743. [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 244-262. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
-
Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94. [Link]
-
Toth, G. K., & Gauthier, T. J. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45), 11567-11580. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
Mastering Difficult Sequences: A Double Coupling Strategy for N-Me-Asp(Otbu)-OH
Introduction: The Challenge of N-Methylated Residues in Peptide Synthesis
The incorporation of N-methylated amino acids into peptide sequences is a powerful tool in medicinal chemistry and drug development. N-methylation can significantly enhance a peptide's pharmacological properties by increasing its metabolic stability, improving cell permeability, and constraining its conformation to favor bioactive forms.[1] However, these benefits come at the cost of significant synthetic challenges. The presence of a methyl group on the amide nitrogen introduces considerable steric hindrance, which dramatically slows the kinetics of peptide bond formation during solid-phase peptide synthesis (SPPS).[2]
Among N-methylated amino acids, N-Me-Asp(Otbu)-OH presents a particular set of difficulties. Not only does it possess the inherent steric bulk of the N-methyl group, but the aspartic acid side chain itself can be prone to side reactions, such as aspartimide formation, especially when standard Fmoc-SPPS protocols are employed.[3] When these residues are part of an already "difficult sequence"—for instance, those prone to aggregation or containing other sterically demanding amino acids—achieving high coupling efficiency becomes a critical bottleneck, often leading to truncated or deletion sequences that compromise the purity and yield of the final peptide.
This application note provides a detailed, field-proven strategy to overcome these challenges by employing a robust double coupling protocol specifically tailored for the efficient incorporation of Fmoc-N-Me-Asp(Otbu)-OH. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a step-by-step experimental protocol, and offer guidance on monitoring and troubleshooting these demanding coupling reactions.
The Rationale for a Double Coupling Strategy
Standard single coupling protocols, even with extended reaction times, often fail to drive the acylation of a sterically hindered N-methylated amine to completion.[4] This incomplete reaction leaves unreacted N-terminal amines on the growing peptide chain, which are then capped in the subsequent cycle, resulting in a truncated impurity that can be difficult to separate from the desired product.
A double coupling strategy directly addresses this issue by subjecting the resin-bound peptide to two consecutive rounds of acylation with the same amino acid.[5] The first coupling reaction proceeds as far as kinetically favorable within a standard timeframe. The subsequent washing steps remove by-products and excess reagents, followed by a second, fresh charge of activated amino acid and coupling reagents. This second "hit" drives the reaction to completion, ensuring that even the most sterically hindered and poorly accessible sites are acylated. While this approach increases reagent consumption and synthesis time, the significant improvement in the purity of the crude product often justifies the cost by simplifying downstream purification efforts.
Key Considerations for Coupling N-Methylated Amino Acids
Choice of Coupling Reagent: The HATU Advantage
For sterically demanding couplings, particularly with N-methylated amino acids, the choice of coupling reagent is paramount. Standard phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HCTU) reagents are often insufficiently reactive to overcome the steric barrier.[6]
The reagent of choice for these applications is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU's superiority stems from the formation of a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. This ester is significantly more reactive than the HOBt esters formed by reagents like HBTU, enabling more efficient acylation of the less nucleophilic secondary amine of this compound.[2]
Monitoring the Reaction: Beyond the Kaiser Test
A crucial aspect of any SPPS protocol is the ability to monitor reaction completion. The widely used Kaiser test, which detects primary amines, is unreliable for monitoring the acylation of secondary amines like N-methylated residues.[2] A negative Kaiser test in this context can be misleading, as it will not produce the characteristic deep blue color even if the N-terminal amine is free.
Therefore, an alternative colorimetric assay is required. The bromophenol blue test is a suitable alternative for this purpose. In this test, a blue color indicates the presence of a free amine, while a yellow or green-yellow color signifies a complete coupling.[6]
Experimental Protocols
The following protocols are designed for manual or automated solid-phase peptide synthesis on a standard resin (e.g., Rink Amide, Wang) with a substitution of 0.1 - 1.0 mmol/g.
Protocol 1: Double Coupling of Fmoc-N-Me-Asp(Otbu)-OH
This protocol assumes the synthesis is at the stage where the N-terminal Fmoc group of the preceding amino acid has been removed and the resin has been thoroughly washed.
Reagents:
-
Fmoc-N-Me-Asp(Otbu)-OH
-
HATU
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-N-Me-Asp(Otbu)-OH | 4.0 |
| HATU | 3.9 |
| DIPEA | 8.0 |
Procedure:
First Coupling:
-
Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-Asp(Otbu)-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction mixture for 1 to 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all excess reagents and by-products.
Second Coupling: 5. Repeat Pre-activation: Prepare a fresh solution of activated Fmoc-N-Me-Asp(Otbu)-OH as described in step 1. 6. Repeat Coupling: Add the fresh activated amino acid solution to the washed resin. 7. Reaction: Agitate the reaction mixture for an additional 1 to 2 hours at room temperature. 8. Final Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 cycles), followed by Dichloromethane (DCM) (3-5 cycles), and finally DMF again (3-5 cycles) to prepare for the next deprotection step.
Protocol 2: Bromophenol Blue Test for Coupling Completion
Reagents:
-
Bromophenol blue solution (e.g., 250 mg in 50 ml DMF)
-
Methanol
Procedure:
-
After the second coupling and before the final wash, remove a small sample of resin beads (approx. 5-10 mg).
-
Wash the resin sample with methanol and allow it to dry briefly.
-
Add 2-3 drops of the bromophenol blue test solution to the resin beads.
-
Observe the color of the beads and the solution.
-
Blue to Green: Incomplete coupling. Consider a third coupling or capping of unreacted amines.
-
Yellow/Green-Yellow: Complete coupling. Proceed with the synthesis.
-
Troubleshooting and Further Optimization
| Problem | Potential Cause | Recommended Solution |
| Incomplete coupling after double coupling | Highly aggregated peptide sequence, poor resin swelling. | - Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP).- Consider microwave-assisted coupling to enhance reaction kinetics.[7]- If the problem persists, cap the unreacted amines with acetic anhydride before proceeding. |
| Aspartimide formation | Prolonged exposure to base (DIPEA) during coupling or piperidine during deprotection. | - Minimize pre-activation and coupling times as much as possible while ensuring complete reaction.- For subsequent deprotection steps, use a solution of 20% piperidine in DMF with 0.1 M HOBt to suppress aspartimide formation. |
| Low purity of crude peptide | Inefficient washing, side reactions. | - Ensure thorough washing between each step to remove all residual reagents.- Analyze the crude product by LC-MS to identify the nature of impurities and optimize the protocol accordingly. |
Conclusion
The successful incorporation of Fmoc-N-Me-Asp(Otbu)-OH into difficult peptide sequences is an achievable goal with the right strategic approach. The steric hindrance and reduced nucleophilicity of the N-methylated amine necessitate a departure from standard SPPS protocols. By employing a double coupling strategy with a highly reactive coupling reagent like HATU and carefully monitoring the reaction with an appropriate method such as the bromophenol blue test, researchers can significantly improve coupling efficiency. This leads to a higher quality crude product, simplifies purification, and ultimately facilitates the synthesis of complex, modified peptides for a wide range of applications in research and drug discovery.
References
- BenchChem. (2025).
- Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Pennington, M. W., & Byrnes, M. E. (n.d.). Procedures to Improve Difficult Couplings.
- Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Biotage.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Francoia, J.-P., et al. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?
- Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Roman, T., et al. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Albericio, F., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- A practical guide to solid-phase peptide synthesis. (n.d.).
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
Sources
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- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
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- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing N-Me-Asp(Otbu)-OH
For: Researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.
Introduction: Navigating the Challenges of N-Methylated Aspartic Acid in MAPS
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing proteolytic stability, increasing membrane permeability, and modulating peptide conformation.[1] However, the synthesis of peptides containing these residues, particularly N-methylated aspartic acid (N-Me-Asp), presents significant synthetic hurdles.[2] These challenges are twofold: the steric hindrance at the secondary amine, which slows coupling kinetics, and the inherent propensity of the aspartic acid side chain to undergo base-catalyzed aspartimide formation.[3]
Microwave-assisted peptide synthesis (MAPS) has emerged as a crucial technology to accelerate peptide chain elongation, especially for sterically hindered couplings.[4][5] The rapid and efficient heating provided by microwave energy can drive difficult reactions to completion in minutes, a significant improvement over conventional room temperature methods.[6][7] However, the elevated temperatures used in MAPS can also exacerbate side reactions, most notably aspartimide formation.[3][4]
This application note provides a comprehensive guide to the successful incorporation of Fmoc-N-Me-Asp(Otbu)-OH in MAPS. We will delve into the mechanistic underpinnings of the key challenges, present a validated protocol with detailed step-by-step instructions, and offer expert insights into optimization and troubleshooting. Our aim is to equip researchers with a robust methodology to confidently synthesize these challenging but highly valuable peptides.
The Dichotomy of N-Me-Asp(Otbu)-OH Incorporation: Steric Hindrance vs. Aspartimide Formation
A successful protocol for incorporating this compound hinges on finding the optimal balance between overcoming the steric hindrance of the N-methyl group and mitigating the risk of aspartimide formation.
The Steric Challenge of the N-Methyl Group
The presence of a methyl group on the amide nitrogen significantly increases steric bulk around the nitrogen atom.[1] This hindrance slows down the approach of the activated carboxyl group of the incoming amino acid, often leading to incomplete coupling reactions.[8] Incomplete couplings result in deletion sequences, which are often difficult to separate from the target peptide. To overcome this, more potent coupling reagents and forcing conditions, such as elevated temperatures, are necessary.[9]
The Persistent Threat of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization of the aspartic acid side chain with the peptide backbone nitrogen. This side reaction is particularly problematic during the Fmoc deprotection step, which utilizes a basic solution (typically piperidine in DMF). The resulting five-membered succinimide ring can then be opened by the base to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as their respective racemized products. These byproducts often co-elute with the target peptide during HPLC purification, making their removal challenging. The elevated temperatures used in MAPS can significantly accelerate the rate of aspartimide formation.[3][4]
Recommended Protocol for Microwave-Assisted Incorporation of this compound
This protocol is designed for use with an automated microwave peptide synthesizer, such as the CEM Liberty Blue™.[1][10] Modifications may be necessary for other systems.
Reagents and Materials
| Reagent/Material | Recommended Grade/Supplier |
| Fmoc-N-Me-Asp(Otbu)-OH | High Purity (>98%) |
| Standard Fmoc-amino acids | Pre-weighed or high purity |
| Rink Amide Resin | Low loading (e.g., 0.2-0.4 mmol/g) |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine | Reagent grade |
| 1-Hydroxybenzotriazole (HOBt) | High purity |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) | High purity |
| HATU or HCTU | High purity |
| Diisopropylethylamine (DIEA) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Dichloromethane (DCM) | Reagent grade |
Step-by-Step Synthesis Protocol
This protocol outlines the critical steps for the deprotection of the residue preceding this compound, the coupling of Fmoc-N-Me-Asp(Otbu)-OH, and the subsequent deprotection and coupling steps.
Workflow for this compound Incorporation
Caption: Optimized workflow for incorporating Fmoc-N-Me-Asp(Otbu)-OH.
1. Fmoc Deprotection of the Preceding Amino Acid:
-
Reagent: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Perform an initial deprotection with microwave irradiation at 75°C for 30 seconds.
-
Follow with a second deprotection at 75°C for 3 minutes.
-
-
Rationale: Standard deprotection conditions are generally sufficient for the residue preceding the N-methylated one. The two-step process ensures complete Fmoc removal.
2. Coupling of Fmoc-N-Me-Asp(Otbu)-OH:
-
Reagents:
-
5 equivalents of Fmoc-N-Me-Asp(Otbu)-OH.
-
5 equivalents of HATU or HCTU.
-
10 equivalents of DIEA.
-
-
Procedure:
-
Deliver the amino acid, coupling reagent, and base to the reaction vessel.
-
Apply microwave irradiation at 75°C for 10 minutes.
-
Recommendation: Perform a double coupling to ensure the reaction goes to completion.
-
-
Rationale: The sterically hindered nature of N-Me-Asp requires a more potent coupling reagent like HATU or HCTU and a longer coupling time compared to standard amino acids.[9] The elevated temperature helps to overcome the kinetic barrier.
3. Fmoc Deprotection of this compound:
-
Reagent: 20% (v/v) piperidine with 0.1 M HOBt in DMF.
-
Procedure:
-
Perform two deprotection steps with microwave irradiation at a reduced temperature of 50°C for 4 minutes each.
-
-
Rationale: This is the most critical step for preventing aspartimide formation. The addition of HOBt to the deprotection solution has been shown to reduce aspartimide formation.[3] Lowering the temperature to 50°C further mitigates this side reaction, albeit at the cost of a slightly longer deprotection time.[2][3]
4. Coupling of the Subsequent Amino Acid:
-
Reagents:
-
5 equivalents of the next Fmoc-amino acid.
-
5 equivalents of DIC.
-
5 equivalents of Oxyma Pure.
-
-
Procedure:
-
Couple the next amino acid using standard microwave conditions (e.g., 90°C for 2 minutes).
-
-
Rationale: The coupling onto the sterically hindered N-Me-Asp residue is also challenging. A robust coupling system like DIC/Oxyma at a higher temperature is recommended to ensure efficient acylation.
Cleavage and Deprotection
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
Procedure:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
Purify by reverse-phase HPLC.
-
Data and Expected Outcomes
The following table provides a comparative overview of expected outcomes based on the chosen coupling and deprotection strategies.
| Coupling Reagent for N-Me-Asp | Deprotection Condition for N-Me-Asp | Expected Purity of Crude Peptide | Risk of Aspartimide Formation |
| DIC/Oxyma | 20% Piperidine @ 75°C | Low to Moderate | High |
| HATU/HCTU | 20% Piperidine + 0.1M HOBt @ 50°C | High | Low |
| HATU/HCTU | 20% Piperidine @ 75°C | Moderate to High | Moderate to High |
| DIC/Oxyma | 20% Piperidine + 0.1M HOBt @ 50°C | Moderate | Low |
Troubleshooting and Optimization
Troubleshooting Guide
Caption: Troubleshooting common issues in this compound synthesis.
-
Incomplete Coupling: If deletion of the N-Me-Asp residue is observed, consider increasing the coupling time to 15 minutes or performing a third coupling. Ensure that your coupling reagents are fresh and of high quality.
-
High Levels of Aspartimide: If significant aspartimide formation is still observed, further reduce the deprotection temperature to 40-45°C and increase the HOBt concentration to 0.15 M. As an alternative, using 10% piperazine in DMF for deprotection has been shown to reduce aspartimide formation.[2][11]
-
Racemization: While less common with N-methylated residues, if racemization is suspected, reduce the coupling temperature for the N-Me-Asp residue to 60°C and increase the coupling time accordingly.[3][12]
Conclusion
The successful microwave-assisted synthesis of peptides containing this compound is a challenging yet achievable goal. By understanding the interplay between steric hindrance and aspartimide formation, and by implementing a carefully optimized protocol, researchers can harness the benefits of this valuable amino acid modification. The key to success lies in the strategic use of potent coupling reagents for the sterically hindered coupling steps and milder, additive-modified conditions for the critical deprotection step following the incorporation of N-Me-Asp. This balanced approach, facilitated by the precision and speed of microwave energy, opens the door to the efficient synthesis of complex, N-methylated peptides for a wide range of applications in drug discovery and biomedical research.
References
- Collins, J. M., & Collins, K. D. (2007). U.S. Patent No. 20070270573A1. Washington, DC: U.S.
- Kamysz, W., & Neubauer, D. (n.d.). Microwave peptide synthesis. Peptideweb.com.
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 386, 205-218. [Link]
- CEM Corporation. (2022). Ultrafast Peptide Synthesis at Elevated Temperature.
-
Varanda, L. M., & Miranda, M. T. (2009). Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization. Journal of Peptide Science, 15(10), 643-650. [Link]
- ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis?
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
CEM Corporation. (n.d.). SPPS Technology. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
- CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Pícha, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
- Collins, J. M., & Collins, K. D. (2007). U.S. Patent No. 20070270573A1. Washington, DC: U.S.
- CEM Corporation. (n.d.). Protection and Deprotection.
-
El-Faham, A., et al. (2016). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 21(7), 904. [Link]
- Singh, P., & Khare, P. (2020). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 36(3).
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Wang, C., et al. (2015). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Letters in Organic Chemistry, 12(10), 724-727.
- Sikora, A. E., et al. (2019). OPTIMIZATION OF MICROWAVE ASSISTED SOLID-PHASE SYNTHESIS OF OCTREOTATE PEPTIDE AND COUPLING WITH PROTECTED BIFUNCTIONAL CHELATOR DOTA(tBu)3. Acta Poloniae Pharmaceutica, 76(4), 589-599.
- CEM Corporation. (n.d.). Automated N-Terminal Acetylation.
- Reddit. (2023). What causes overcoupling in microwave assisted SPPS?
- BenchChem. (n.d.). A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH.
Sources
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPPS Technology [cem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. cem.de [cem.de]
- 11. JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis - Google Patents [patents.google.com]
- 12. Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of N-Methylated Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting low yields in peptide synthesis involving N-methylated residues. As Senior Application Scientists, we understand that incorporating these modifications, while beneficial for improving pharmacokinetic properties, can introduce significant synthetic challenges.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to overcome these hurdles and enhance your synthetic success.
The Double-Edged Sword: Why N-Methylation is Both a Blessing and a Synthetic Hurdle
N-methylation, the substitution of a methyl group for a hydrogen on the backbone amide nitrogen, is a powerful tool in medicinal chemistry. It can impart peptides with enhanced metabolic stability, increased membrane permeability, and improved oral bioavailability.[1][3][4] However, this seemingly minor modification dramatically alters the reactivity of the amino acid. The added methyl group introduces significant steric bulk, which physically obstructs the incoming activated amino acid, making peptide bond formation more difficult.[5][6] This steric hindrance is the primary cause of low yields and the formation of deletion sequences.[5][7] The challenge is further amplified when coupling two consecutive N-methylated residues.[7][8]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and initial hurdles encountered during the synthesis of N-methylated peptides.
Q1: What are the immediate signs of a problematic coupling reaction with an N-methylated residue?
A1: Several indicators can signal poor coupling efficiency. During synthesis, a positive qualitative monitoring test, such as a blue or green color with the bromophenol blue test, suggests the presence of unreacted free amines on the resin.[7] A successful coupling reaction is typically indicated by a yellow color.[7] Post-synthesis, a low final peptide yield is a clear sign of an issue.[7] Furthermore, analyzing the crude product via mass spectrometry may reveal the presence of deletion sequences—peptides missing the intended N-methylated amino acid.[7] An HPLC profile of the crude product showing multiple peaks can also be indicative of impurities and deletion sequences.[7]
Q2: My standard coupling reagents are giving me low yields. Which reagents are more effective for N-methylated amino acids?
A2: Standard coupling reagents are often inefficient when dealing with the steric hindrance of N-methylated amino acids. More potent reagents are required to drive the reaction to completion. Reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-Hydroxy-7-azabenzotriazole) are highly recommended for these challenging couplings.[9][10][11] These reagents have demonstrated superior performance in overcoming the steric barrier and improving yields.[10][11]
Q3: I've heard about on-resin N-methylation. Is this a better approach than using pre-methylated amino acid building blocks?
A3: On-resin N-methylation can be a highly effective alternative to using pre-synthesized N-methylated amino acids. This strategy involves synthesizing the peptide chain with standard amino acids and then selectively methylating the amide nitrogen of a specific residue while it is still attached to the solid support.[7] A widely used method is a three-step procedure involving sulfonylation (for example, with o-nitrobenzenesulfonyl chloride), followed by methylation and then desulfonylation.[2][7] This approach can sometimes be more efficient and cost-effective.[7]
Q4: Besides low coupling efficiency, what other side reactions should I be aware of?
A4: Several side reactions can contribute to low yields and impurities. Epimerization , a change in the stereochemistry of the amino acid, can occur, particularly with the use of stronger bases and longer reaction times, potentially altering the peptide's biological activity.[12] Diketopiperazine formation is another common issue, especially when an N-methylated amino acid is the second residue in the sequence.[9][10] This intramolecular cyclization leads to cleavage of the dipeptide from the resin. Additionally, fragmentation between consecutive N-methylated amino acids can occur during the final cleavage from the resin.[10]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low-yield issues in your N-methylated peptide synthesis.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in N-methylated peptide synthesis.
The Chemistry of Steric Hindrance and Coupling
The core of the problem lies in the nucleophilicity of the N-methylated amine. The methyl group's electron-donating nature slightly increases the basicity of the nitrogen, but its steric bulk severely impedes the approach of the activated carboxyl group of the incoming amino acid. This necessitates the use of highly reactive coupling reagents that can form a more "energetic" activated species, capable of overcoming this physical barrier.
Caption: The mechanism of peptide coupling with an N-methylated residue, highlighting the sterically hindered step.
Experimental Protocols
Here are detailed protocols for some of the recommended troubleshooting steps.
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for coupling an amino acid to a sterically hindered N-methylated amine on the solid support.
-
Resin Preparation: Swell the resin-bound peptide with the free N-methylated N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.[13] Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Activation: Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the coupling solution and vortex for 1 minute.
-
Coupling Reaction: Add the activated coupling solution to the resin. Agitate at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: Perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).[14]
Protocol 2: On-Resin N-Methylation
This protocol describes a method for N-methylation of a peptide on the solid support.
-
Sulfonylation:
-
Swell the resin in anhydrous DCM.
-
Add a solution of 4 equivalents of 2-nitrobenzenesulfonyl chloride and 10 equivalents of collidine in DCM.
-
React for 1 hour at room temperature.
-
Wash the resin with DCM (3x).
-
-
Methylation:
-
Add a solution of 5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate in DMF.
-
React for 30 minutes at room temperature.
-
Wash the resin with DMF (3x).
-
-
Desulfonylation:
-
Add a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF.
-
React for 15 minutes at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for success. The table below summarizes the relative effectiveness of common coupling reagents for N-methylated residues.
| Coupling Reagent | Relative Efficiency for N-Methylated Coupling | Notes |
| HBTU/HOBt | Low to Moderate | Often results in incomplete coupling. |
| DIC/HOBt | Low | Generally not recommended for sterically hindered couplings. |
| HATU/HOAt | High | Highly recommended for difficult couplings, including N-methylated residues.[3][9] |
| PyAOP | High | Very effective, especially for coupling N-methylated amino acids to other N-methylated amino acids.[10][11] |
| PyBOP/HOAt | High | A strong alternative to HATU.[10] |
| BOP-Cl | Moderate to High | Can be effective but may require stricter anhydrous conditions.[9] |
Concluding Remarks
The synthesis of N-methylated peptides presents a unique set of challenges, primarily stemming from steric hindrance. However, by understanding the underlying chemical principles and employing optimized protocols and reagents, these difficulties can be effectively overcome. This guide provides a starting point for troubleshooting low yields and improving the success of your syntheses. Remember that each sequence is unique, and some degree of empirical optimization will likely be necessary.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Kolanowska, K., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
LifeTein. (n.d.). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Zhang, W., & Li, P. (2021). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Organic Letters, 23(18), 7256–7260. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
-
Toh, H. H., & Abell, A. D. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4885. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9897–9905. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Kumar, S., & Sharma, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 3–23. [Link]
-
Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]
-
Singh, Y., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(23), 6546–6555. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lifetein.com [lifetein.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme.de [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomatik.com [biomatik.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Aspartimide Formation in Peptides Containing N-Me-Asp(Otbu)-OH
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with aspartimide formation, specifically when incorporating N-methylated aspartic acid residues (N-Me-Asp(Otbu)-OH) in solid-phase peptide synthesis (SPPS). This resource provides in-depth, evidence-based answers to frequently asked questions, troubleshooting protocols, and preventative strategies to ensure the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is aspartimide formation, and why is it a concern in my peptide synthesis?
A1: Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that compromises the yield and purity of the final peptide product.[1] It occurs when the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp residue. This intramolecular cyclization results in a five-membered succinimide ring, known as an aspartimide intermediate.[1][2][3]
This intermediate is highly problematic for several reasons:
-
Formation of Multiple Byproducts: The aspartimide ring is unstable and can be opened by nucleophiles, such as piperidine (used for Fmoc deprotection) or water, leading to the formation of both α- and β-aspartyl peptides.[1]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, resulting in the incorporation of D-Asp residues in your peptide sequence.[1]
-
Purification Challenges: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often have very similar retention times to the desired peptide in reverse-phase HPLC, making their separation difficult and sometimes impossible.[1]
The presence of these impurities can significantly impact the biological activity and safety profile of your peptide, making the control of aspartimide formation a critical aspect of peptide synthesis.
Mechanism of Aspartimide Formation and Subsequent Reactions
Caption: Workflow for a comparative deprotection study to minimize aspartimide formation.
Q4: Are there any "next-generation" strategies to completely eliminate aspartimide formation with N-Me-Asp residues?
A4: Yes, for particularly challenging sequences where the above strategies are insufficient, more advanced approaches can be employed. These typically involve modifying the peptide backbone or using novel side-chain protecting groups.
Backbone Protection with Dipeptides
A highly effective method to completely prevent aspartimide formation is to use a dipeptide building block where the amide nitrogen of the second residue is protected. The most common protecting group for this purpose is 2,4-dimethoxybenzyl (Dmb). By using a pre-formed Fmoc-N-Me-Asp(Otbu)-(Dmb)Xaa-OH dipeptide, the nucleophilic amide nitrogen that initiates aspartimide formation is temporarily masked. The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin. [1] Non-Ester Based Side-Chain Protecting Groups
Emerging strategies involve replacing the ester-based side-chain protection of aspartic acid with groups that are less susceptible to nucleophilic attack. While not yet commercially available for N-Me-Asp, these represent the cutting edge of aspartimide suppression and are worth noting for future applications:
-
Cyanosulfurylides (CSY): These protecting groups form a stable C-C bond with the aspartate side chain and are removed under specific oxidative conditions. [1]* Acyl Hydrazides: These can be used to protect the side chain and are removed using copper-mediated hydrolysis. [2][4] These advanced strategies offer the most robust solutions for eliminating aspartimide formation but may require custom synthesis of the specialized amino acid derivatives.
References
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. Retrieved from [Link]
-
Nair, S. (2017). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?. ResearchGate. Retrieved from [Link]
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [Link]
-
Mergler, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(9), e3183. Retrieved from [Link]
-
Ollivier, N., et al. (2017). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 8(11), 7436-7443. Retrieved from [Link]
-
Behrendt, R., et al. (2015). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 21(8), 680-687. Retrieved from [Link]
-
Pires, D. E. V., et al. (2015). Aspartimide formation during SPPS a Base-promoted aspartimide formation... ResearchGate. Retrieved from [Link]
-
Szymański, P., et al. (2023). The aspartimide problem in Fmoc-based SPPS—part III. Molecules, 28(15), 5863. Retrieved from [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Minimizing Racemization of N-Methylated Amino Acids During Activation
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Preserving Stereochemical Integrity of N-Methylated Amino Acids in Peptide Synthesis
Introduction
The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy for enhancing pharmacological properties, such as enzymatic stability and cell permeability.[1] However, these valuable modifications introduce significant synthetic challenges, most notably the heightened risk of racemization during the carboxyl group activation step.[1] This guide provides an in-depth analysis of the underlying mechanisms, troubleshooting strategies for common experimental pitfalls, and field-proven protocols to maintain the stereochemical purity of your N-methylated peptides.
Section 1: The "Why" — Understanding the Racemization Mechanism
FAQ: Why are N-methylated amino acids more prone to racemization during activation?
For typical amino acids, the primary racemization pathway during activation proceeds through a 5(4H)-oxazolone intermediate. The presence of the N-methyl group precludes the formation of this intermediate. Instead, N-acyl-N-methylamino acids are susceptible to racemization via direct enolization , where a base abstracts the proton directly from the α-carbon of the activated amino acid.[2]
Several factors contribute to this increased susceptibility:
-
Steric Hindrance: The N-methyl group, along with the amino acid side chain, creates a sterically congested environment. This slows down the desired nucleophilic attack by the incoming amine, leaving the activated intermediate vulnerable to racemization for a longer period.[1]
-
Base-Mediated Enolization: The activation process requires a tertiary amine base (e.g., DIPEA, NMM). This base can abstract the α-proton from the highly reactive activated ester intermediate, forming a planar enolate, which subsequently loses its stereochemical information.[2][3]
Caption: Base-mediated direct enolization pathway.
Section 2: Troubleshooting Guide — Diagnosing and Solving Racemization Issues
This section addresses common problems encountered in the lab.
Problem: High levels of epimerization (>2%) are detected in my peptide after coupling an N-methylated residue.
The choice of coupling reagent is the most critical factor. Reagents generate active esters of varying reactivity and stability. Highly reactive intermediates that are poor leaving groups can persist, increasing the window for base-mediated enolization.
Analysis & Solution:
-
Carbodiimides (e.g., DIC, EDC): When used alone, these reagents form highly reactive O-acylisourea intermediates that are very prone to racemization.[2][4][5] They should always be used with a racemization-suppressing additive.
-
Onium Salts (Phosphonium & Uronium/Iminium): These are generally the reagents of choice. They react with the carboxylic acid to form active esters that are more stable and less prone to side reactions than O-acylisourea intermediates. However, performance varies significantly.
-
HOBt-based (HBTU, TBTU, PyBOP): While effective for standard amino acids, these can be less efficient for sterically hindered N-methylated couplings, potentially leading to longer reaction times and increased racemization.[6]
-
HOAt-based (HATU, PyAOP): The 7-aza-benzotriazole core makes these reagents more reactive and often more effective at suppressing racemization than their HOBt-based counterparts, particularly for N-methylated residues.[6][7]
-
Oxyma-based (COMU, HDMC, PyOxim): Reagents incorporating OxymaPure (ethyl cyano(hydroxyimino)acetate) are highly recommended.[6] COMU, in particular, shows coupling efficiencies comparable to or exceeding HATU with excellent racemization suppression.[6][8] Oxyma-based additives have demonstrated superior performance in preventing epimerization compared to HOBt.[9]
-
Data Summary: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Reagent Family | Example(s) | Racemization Risk (with N-Me-AA) | Key Considerations |
| Carbodiimide | DIC, EDC | High (without additive) | Economical, but requires an additive like OxymaPure for acceptable results.[10] |
| Phosphonium | PyBOP, PyAOP | Moderate to Low | PyAOP is particularly effective for coupling N-methyl amino acids.[11] PyBrOP is highly reactive for difficult couplings but carries a higher racemization risk.[11] |
| Uronium (HOBt) | HBTU, TBTU | Moderate | Widely used but can be less effective for hindered couplings compared to newer reagents.[1] |
| Uronium (HOAt) | HATU, HCTU | Low | HATU is a highly efficient reagent for N-methyl amino acid couplings.[6] |
| Uronium (Oxyma) | COMU, HDMC | Very Low | Excellent reactivity and safety profile (non-explosive byproducts). COMU is a top choice for difficult and N-methylated couplings.[6][12] |
The base activates the onium salt and neutralizes the protonated N-terminus. However, its primary detrimental role is abstracting the α-proton. The basicity and steric bulk of the amine are critical.[3]
Analysis & Solution:
-
DIPEA (N,N-Diisopropylethylamine): While widely used, its strong basicity can significantly promote racemization.
-
NMM (N-Methylmorpholine): A weaker base than DIPEA, often resulting in lower racemization.[6]
-
2,4,6-Collidine: A sterically hindered and weaker base. Its bulkiness makes it less efficient at abstracting the α-proton, often leading to the lowest levels of racemization.[6] It is highly recommended for particularly sensitive couplings.
Recommendation: Switch from DIPEA to 2,4,6-collidine, especially for sterically hindered or electronically activated N-methylated amino acids. Use the minimum number of equivalents required for the reaction (typically 2 eq. for onium salt activation).
Analysis & Solution:
-
Temperature: Higher temperatures accelerate both the coupling and racemization reactions. Performing the activation step at a reduced temperature can significantly suppress racemization.
-
Pre-activation: This is the time the amino acid is mixed with the coupling reagent and base before adding it to the resin-bound amine. A long pre-activation time provides an extended opportunity for the activated intermediate to racemize before the coupling reaction can occur.
Recommendation: Minimize pre-activation time. Consider performing the activation at 0°C for 1-2 minutes before adding the solution to the reaction vessel. For extremely difficult couplings, some protocols recommend adding the coupling reagent to the amino acid before adding the base to form the less reactive active ester first.
Section 3: Best Practices & Recommended Protocols
FAQ: What is the gold-standard protocol for activating and coupling an N-methylated amino acid to minimize racemization?
This protocol prioritizes the formation of a stable active ester while minimizing exposure to conditions that favor enolization.
Caption: Recommended low-racemization workflow.
Detailed Step-by-Step Protocol
This protocol is designed for a standard 0.1 mmol solid-phase synthesis scale.
-
Reagent Preparation:
-
Prepare stock solutions of:
-
Fmoc-N-Me-Amino Acid (e.g., 0.5 M in DMF)
-
COMU (0.5 M in DMF)
-
2,4,6-Collidine (1.0 M in DMF)
-
-
-
Resin Preparation:
-
Ensure the N-terminal amine of the peptide-resin is deprotected (Fmoc removed) and thoroughly washed with DMF.
-
-
Activation (Perform in a separate vial):
-
To a clean vial, add 4 equivalents of the Fmoc-N-Me-Amino Acid solution.
-
Add 4 equivalents of the COMU solution.
-
Place the vial in an ice bath and cool to 0°C.
-
Add 8 equivalents of the 2,4,6-Collidine solution.
-
Vortex briefly for 1-2 minutes. The solution will typically turn yellow, indicating activation.
-
-
Coupling:
-
Immediately transfer the activation mixture to the vessel containing the prepared peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Post-Coupling:
-
Perform a Kaiser test or other qualitative test to check for reaction completion. For N-methylated residues, a Chloranil or Isatin test is required as the Kaiser test will give a false negative.
-
If the coupling is incomplete, a second coupling may be necessary.
-
Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Section 4: Advanced Topics
FAQ: Are there alternative activation methods that avoid these issues?
Yes, the use of pre-formed amino acid fluorides is a highly effective strategy. N-protected amino acid fluorides are stable, crystalline solids that can be prepared and stored.[13] They react directly with the amine component without the need for a coupling reagent or base during the coupling step, thereby eliminating the primary cause of racemization.[13][14] This method is particularly advantageous for coupling sterically hindered residues like N-methylated amino acids.[6][13]
References
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915-1919. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Available at: [Link]
-
Del Sebia, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. Available at: [Link]
-
Lian, G., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
-
Urban, E., et al. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
-
ResearchGate. (2008). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. Available at: [Link]
- Carpino, L. A., & Han, G. Y. (1990). Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676–5687. Available at: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Available at: [Link]
-
ResearchGate. (2017). Racemization in amino acids? ResearchGate. Available at: [Link]
-
Slaninova, J., et al. (2012). Amino acid fluorides: viable tools for synthesis of peptides, peptidomimetics and enantiopure heterocycles. RSC Publishing. Available at: [Link]
-
Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available at: [Link]
-
DeGruyter. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. DeGruyter. Available at: [Link]
-
ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 13. Amino acid fluorides: viable tools for synthesis of peptides, peptidomimetics and enantiopure heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
Technical Support Center: Aspartimide Formation in Asp-Gly Sequences
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with aspartimide formation, a critical and often problematic side reaction in peptide synthesis, particularly when dealing with Asp-Gly (D-G) sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you mitigate this issue and ensure the integrity of your synthetic peptides.
I. Understanding the Challenge: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding aspartimide formation, providing the necessary background to diagnose and resolve issues in your synthesis.
Q1: What is aspartimide formation and why is it a problem?
A: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp. This forms a five-membered succinimide ring, known as an aspartimide.[1][2] This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) due to the repeated exposure to basic conditions (e.g., piperidine) used for Fmoc deprotection.[2]
The resulting aspartimide is highly problematic for several reasons:
-
Formation of Multiple By-products: The succinimide ring is unstable and can be opened by nucleophiles, such as piperidine from the deprotection solution or water, leading to the formation of not only the desired α-peptide but also β-peptides.[2][3]
-
Racemization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, resulting in a mixture of D- and L-aspartyl peptides.[2][3]
-
Purification Challenges: Many of these by-products, particularly the epimerized α- and β-aspartyl peptides, are mass-neutral and have very similar retention times to the target peptide in reverse-phase HPLC, making them extremely difficult, if not impossible, to separate.[2]
Q2: Why is the Asp-Gly sequence so susceptible to this side reaction?
A: The rate of aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue.[1][3] The Asp-Gly sequence is notoriously prone to this reaction because glycine, lacking a side chain, is the least sterically hindered amino acid.[1][3] This minimal steric hindrance allows the backbone amide nitrogen of the glycine residue to readily adopt the correct conformation for the intramolecular cyclization, thereby accelerating the formation of the succinimide ring.[1][3] Other residues like Ser, Asn, and Arg also increase susceptibility, but Gly presents the most significant challenge.[3]
Q3: What are the main factors that promote aspartimide formation during my synthesis?
A: Several factors during Fmoc-SPPS can exacerbate aspartimide formation:
-
Prolonged Base Exposure: Each Fmoc deprotection step with piperidine creates a basic environment that catalyzes the reaction. Longer or repeated exposure significantly increases the amount of aspartimide-related impurities.
-
Elevated Temperatures: Higher temperatures, sometimes used to improve coupling efficiency or for microwave-assisted synthesis, can accelerate the rate of aspartimide formation.[1]
-
Solvent Polarity: The use of polar aprotic solvents, such as Dimethylformamide (DMF), which are standard in SPPS, can promote this side reaction.[1]
-
Strong Bases: While piperidine is the standard, stronger non-nucleophilic bases like DBU, sometimes used for rapid Fmoc removal, will significantly increase the rate of aspartimide formation.[1]
Below is a diagram illustrating the mechanism of aspartimide formation and the subsequent generation of by-products.
Caption: Mechanism of base-catalyzed aspartimide formation.
II. Troubleshooting Guide: Isolating and Solving the Problem
This section provides a systematic approach to troubleshooting aspartimide formation in your experiments.
Symptom: My HPLC analysis shows multiple peaks around my target peptide mass, some of which are inseparable. Mass spectrometry confirms they have the same mass as my product.
This is a classic sign of aspartimide-related by-products. The presence of mass-neutral impurities that co-elute or elute very closely to the main peak strongly suggests the formation of β-peptides and D-Asp isomers.[2]
Step 1: Confirm the Presence of Aspartimide-Related Impurities
-
Enzymatic Digestion: Digest a small sample of the crude or purified peptide with an endopeptidase that has a specific cleavage site within your sequence (if available). The resulting fragmentation pattern analyzed by LC-MS can help identify rearranged linkages.
-
NMR Spectroscopy: For smaller peptides, 2D-NMR techniques can help to identify the presence of β-amide bonds.
Step 2: Implement a Suppression Strategy
Based on your experimental setup and the criticality of the Asp-Gly sequence, choose one or more of the following strategies. A decision-making workflow is provided below.
Sources
Technical Support Center: Purification of N-Me-Asp(Otbu)-OH Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of peptides containing N-methyl-Aspartic acid(Otbu). The incorporation of N-methylated amino acids, particularly N-Me-Asp(Otbu)-OH, is a powerful strategy for modulating peptide conformation and improving pharmacological properties. However, this unique residue introduces specific and often frustrating challenges during synthesis and purification.
This guide is structured to provide direct, actionable advice. We will first explore common problems in a troubleshooting format, followed by a broader FAQ section to deepen your understanding of the underlying chemistry. Detailed protocols and reference data are provided to empower you to resolve these issues in your own laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses the specific experimental observations you might encounter during the RP-HPLC analysis and purification of your crude peptide.
Question: My analytical HPLC shows a broad main peak or multiple peaks with the same mass as my target peptide. What's happening?
Answer: This is the most common and challenging issue when working with peptides containing Asp residues, and it is often exacerbated by N-methylation. You are likely observing a mixture of hard-to-separate isomers generated during synthesis.
The Primary Culprit: Aspartimide Formation During the repetitive base-catalyzed deprotection of the Fmoc group (typically with piperidine), the backbone amide nitrogen of the residue C-terminal to the N-Me-Asp can attack the side-chain carbonyl of the Asp(OtBu).[1] This forms a five-membered cyclic imide intermediate known as an aspartimide.[1][2] This intermediate is unstable and can be hydrolyzed or attacked by piperidine, leading to a variety of impurities.[2][3]
Resulting Impurities:
-
α- and β-peptides: The aspartimide ring can open at two positions, re-forming the peptide backbone. This results in the desired α-linked peptide and an undesired β-linked peptide, where the peptide chain continues from the side-chain carboxyl group. These are constitutional isomers with identical masses.
-
Epimers (Diastereomers): The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions, leading to the formation of D-Asp containing peptides from the L-Asp starting material.[2] This results in D-α-Asp, L-β-Asp, and D-β-Asp isomers, all of which are diastereomers of your target peptide and have the same mass.
These isomers often have very similar retention times in reversed-phase HPLC, making them extremely difficult to separate from the target L-α-peptide and from each other.
Why N-Methylation Complicates Things: The N-methyl group on the aspartic acid residue introduces significant steric hindrance and alters the local peptide conformation.[4][5] This can influence the propensity for aspartimide formation and can also affect the chromatographic properties of the resulting isomers, sometimes making separation even more challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isobaric impurities.
Immediate Actions:
-
Analytical Confirmation: Use high-resolution mass spectrometry to confirm that these peaks are indeed isobaric with your target peptide.[6] Fragmentation (MS/MS) may help differentiate α- and β-isomers, though this can be complex.
-
Optimize Chromatography: Systematically screen different HPLC conditions. See Protocol 1 for a detailed method development guide. Focus on:
-
Column Chemistry: Try columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
Gradient: Use a shallower gradient across the elution window of your target peptide to maximize separation.[7]
-
Question: My crude peptide purity is very low, and I see a major peak corresponding to a deletion sequence [M - 313.4 Da]. Why?
Answer: This observation points to a problem during the peptide synthesis coupling step, specifically the addition of the Fmoc-N-Me-Asp(Otbu)-OH residue.
The Cause: Steric Hindrance The N-methyl group on the α-amine significantly increases the steric bulk around the reactive center.[5][8] This steric hindrance makes the coupling reaction slower and less efficient compared to non-methylated amino acids. Standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in a significant portion of the growing peptide chains failing to incorporate the this compound residue. This leads to what is known as a "deletion sequence."
-
Mass Calculation: The expected mass loss for a deletion of Fmoc-N-Me-Asp(Otbu)-OH corresponds to the mass of the residue itself: C₁₅H₂₇NO₅ = 299.38 g/mol . However, during synthesis, a water molecule is lost in peptide bond formation. The mass of the incorporated residue is C₁₅H₂₅NO₄ = 283.38 Da. The mass difference you observe will depend on the specific software calculation, but it will correspond to the mass of this residue.
Preventative Measures for Re-synthesis:
-
Extended Coupling Time: Double or triple the standard coupling time for the Fmoc-N-Me-Asp(Otbu)-OH residue.
-
Stronger Coupling Reagents: Utilize more potent coupling reagents like HATU or HCTU, which are known to be effective for sterically hindered amino acids.[9]
-
Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.
Fortunately, deletion sequences are typically much easier to separate by RP-HPLC than the isomeric impurities discussed previously, as their polarity and mass are significantly different.
Frequently Asked Questions (FAQs)
Q1: What is the single most effective way to prevent aspartimide-related impurities during synthesis?
The most robust strategy is to replace the standard tert-Butyl (OtBu) side-chain protecting group with a bulkier alternative.[10] The OtBu group is often insufficient to sterically shield the β-carbonyl from nucleophilic attack by the backbone amide.
Several advanced protecting groups have been developed specifically for this purpose.[10][11] Their increased steric bulk physically blocks the pathway for cyclization.
| Protecting Group | Structure | Key Advantage |
| OtBu (tert-Butyl) | -C(CH₃)₃ | Standard, but often insufficient protection.[12] |
| OMpe (3-methyl-3-pentyl) | -C(CH₃)(C₂H₅)₂ | More effective than OtBu. |
| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | High degree of protection.[10] |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₃ | Extremely effective at minimizing aspartimide by-products, even in problematic sequences like Asp-Gly.[13] |
Recommendation: For any peptide containing an N-Me-Asp residue, especially if it is followed by a sterically small amino acid like Gly or Ala, proactively using Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH is highly recommended. This can dramatically simplify the subsequent purification process by preventing the formation of hard-to-separate isomeric impurities from the outset.
Q2: How can I definitively identify aspartimide-related impurities in my crude product?
A combination of liquid chromatography and high-resolution mass spectrometry (LC-MS) is the gold standard.[14]
Step 1: High-Resolution Mass Spectrometry (HRMS) Analyze your crude sample using LC-HRMS. Look for peaks with the exact mass of your target peptide. The presence of multiple chromatographic peaks sharing the same exact mass is a strong indicator of isomer formation.[6]
Step 2: Forced Degradation Study A simple forced degradation study can provide compelling evidence.
-
Take a small sample of your purified or crude peptide.
-
Dissolve it in a solution containing a base used in synthesis, such as 10-20% piperidine in DMF, or a basic buffer (e.g., pH 8-9).
-
Incubate the sample at room temperature for several hours.
-
Analyze the sample by RP-HPLC at different time points.
If aspartimide-related species are present or can be formed, you will observe a decrease in the main peak's intensity and a corresponding increase in the intensity of the surrounding impurity peaks over time. This confirms the lability of your peptide to base and supports the identity of the impurities.
Caption: Key side products resulting from aspartimide formation.
Q3: Can I use acid additives in the Fmoc deprotection solution to reduce these side reactions?
Yes, adding a weak acid to the piperidine deprotection solution can help suppress aspartimide formation, although it may not eliminate it completely.[13]
Mechanism: The formation of the aspartimide is initiated by the deprotonation of the backbone amide nitrogen. By adding an acidic modifier, you reduce the effective basicity of the deprotection solution, which in turn reduces the concentration of the deprotonated amide.[3]
Common Additives:
-
0.1 M HOBt (1-Hydroxybenzotriazole): A classic additive shown to reduce aspartimide formation.[3]
-
0.1 M Oxyma Pure: A safer and often more effective alternative to HOBt.[13]
Considerations:
-
This strategy reduces but may not eliminate the problem, especially for sensitive sequences.
-
The use of additives can sometimes lead to other minor, unidentified by-products.[13]
-
This approach is less effective than using a sterically bulky side-chain protecting group like OBno. The combination of Fmoc-Asp(OBno)-OH with an acidic modifier provides the highest possible level of protection.[13]
Experimental Protocols
Protocol 1: Systematic RP-HPLC Method Development for N-Methylated Peptides
This protocol outlines a systematic approach to developing a robust analytical method capable of separating your target peptide from process-related impurities.
1. Initial Scouting Gradients:
-
Columns: Use at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: Standard for the column diameter (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Temperature: 40 °C.
-
Run a fast "scouting" gradient: 5% to 95% B over 10 minutes to determine the approximate elution time of your peptide.
2. Focused Gradient Optimization:
-
Based on the scouting run, design a shallower, focused gradient around the elution time of your target peptide.
-
Example: If the peptide elutes at 40% B in the scouting run, design a new gradient: 30% to 50% B over 20 minutes. This increases the separation window and improves the chances of resolving closely eluting peaks.[15]
3. Modifier and Temperature Screening:
-
pH/Modifier: If TFA fails to provide adequate separation, switch the acidic modifier. Formic acid (0.1%) is a common alternative that can significantly alter selectivity for complex peptides.
-
Temperature: Evaluate the separation at different temperatures (e.g., 30 °C, 40 °C, 50 °C, 60 °C). Temperature affects peptide conformation, solvent viscosity, and stationary phase interactions, all of which can be leveraged to improve resolution.
4. Final Analysis:
-
Once optimal conditions are found, couple the HPLC system to a mass spectrometer to confirm the identity of all separated peaks.[14]
Protocol 2: LC-MS Analysis for Impurity Identification
1. Instrument Setup:
-
LC System: An UHPLC system is preferred for its high resolution.[14]
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to obtain accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is standard for peptides.
2. Sample Preparation:
-
Dissolve the crude or purified peptide in Mobile Phase A at a concentration of approximately 0.1-1.0 mg/mL.
-
Ensure the sample is fully dissolved and centrifuge to remove any particulates.
3. Data Acquisition:
-
Perform a full MS scan over a relevant m/z range (e.g., 400-2000 m/z) to detect the parent ions of your target peptide and any impurities.
-
Use the accurate mass data to calculate the elemental composition and identify potential impurities based on expected side reactions (e.g., deletions, loss of protecting groups, oxidation).[6]
4. Data Analysis:
-
Extract ion chromatograms (XICs) for the theoretical exact masses of your target peptide and suspected impurities (e.g., α/β-isomers, deletion sequences, piperidide adducts).[6]
-
This will confirm if the chromatographic peaks correspond to the masses of interest. For example, you would extract the ion for [M+H]⁺, [M+2H]²⁺, etc., for your target peptide to see if multiple peaks appear in the same chromatogram.
References
-
Kong, M., van den Braak, T., van den Berg, M., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link][16]
-
RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link][17]
-
Kong, M., van den Braak, T., van den Berg, M., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie. [Link][1]
-
Kong, M., van den Braak, T., van den Berg, M., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link][18]
-
Teixeira, L. S. M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link][9]
-
Behrendt, R., et al. (2025). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate. [Link][12]
-
Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link][10]
-
Lhenry, D., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry. [Link][19]
-
Jochem, M., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3277. [Link][6]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link][7]
-
An, N., & Fleming, A. M., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. [Link][20]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link][3]
-
Ch K, K. P., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link][21]
-
Fisher, G. H., & Tsesarskaia, M. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in Molecular Biology, 794, 253-264. [Link][22]
-
Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link][11]
-
Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link][4]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link][23]
-
Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link][8]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link][14]
-
Jiménez, E. C., et al. (1997). Purification of peptides from the NIL by RP-HPLC. ResearchGate. [Link][24]
-
Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. [Link][25]
-
Synfacts. (2019). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link][5]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link][15]
-
Merck Millipore. (n.d.). Novabiochem® Innovations 1.16. [Link][13]
-
Fu, D., et al. (2023). Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. [Link][26]
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- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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Validation & Comparative
A Senior Application Scientist's Guide to N-Me-Asp(Otbu)-OH vs. N-Me-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of N-methylated amino acids represents a critical strategy for enhancing the therapeutic potential of peptide candidates. N-methylation can significantly improve metabolic stability, cell permeability, and conformational rigidity. However, these modifications introduce unique challenges in Solid-Phase Peptide Synthesis (SPPS), particularly concerning coupling efficiency and side reactions.
This guide provides an in-depth comparison of two commonly used building blocks for introducing N-methylated aspartic acid: Fmoc-N-Me-Asp(Otbu)-OH and Fmoc-N-Me-Asp(OBzl)-OH. We will explore their performance, mechanistic underpinnings, and practical considerations in Fmoc-based SPPS to inform your selection process.
The Challenge of N-Methylated Residues and Aspartimide Formation
The primary obstacle in incorporating N-methylated amino acids is the increased steric hindrance at the secondary amine, which slows down coupling kinetics. This often necessitates more potent coupling reagents or longer reaction times to achieve complete acylation.[1]
Furthermore, aspartic acid residues are notoriously prone to a debilitating side reaction: aspartimide formation. This intramolecular cyclization is catalyzed by the piperidine used for Fmoc deprotection and leads to a mixture of byproducts, including α- and β-peptides and their epimers, which are often difficult to separate from the target peptide.[2][3] The choice of the side-chain protecting group on the aspartic acid is the most critical factor in mitigating this side reaction.[4][5]
Head-to-Head Comparison: Otbu vs. OBzl for N-Me-Asp
The tert-butyl (Otbu) and benzyl (OBzl) esters are two of the most common protecting groups for the side-chain carboxylate of aspartic acid. Both are classified as acid-labile groups, designed to be stable to the basic conditions of Fmoc deprotection but removed during the final trifluoroacetic acid (TFA) cleavage—a principle known as orthogonal protection.[6][7]
| Feature | Fmoc-N-Me-Asp(Otbu)-OH | Fmoc-N-Me-Asp(OBzl)-OH |
| Protecting Group | tert-Butyl (Otbu) | Benzyl (OBzl) |
| Cleavage Condition | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA), Hydrogenolysis |
| Steric Hindrance | High | Moderate |
| Aspartimide Suppression | Moderate | Theoretically Lower than Otbu |
| Potential Side Reactions | t-butylation of nucleophilic residues (e.g., Trp, Cys) | Benzylation of nucleophilic residues |
| Orthogonality | Fully compatible with Fmoc/tBu strategy | Quasi-orthogonal with Boc/Bzl strategy[8] |
Mechanism of Deprotection and Cation Scavenging
Both protecting groups are removed by acidolysis during the final cleavage step, generating reactive carbocations that must be scavenged to prevent side reactions with nucleophilic residues like Tryptophan, Methionine, or Cysteine.
The tert-butyl cation is highly reactive and prone to alkylating electron-rich side chains. The benzyl cation, while also reactive, is generally considered less problematic in this regard. In both cases, scavengers like triisopropylsilane (TIS) and water are essential components of the cleavage cocktail.
Performance in SPPS: A Mechanistic Perspective
Direct experimental data comparing the performance of N-Me-Asp(Otbu)-OH and N-Me-Asp(OBzl)-OH is limited. However, we can extrapolate from established principles of peptide chemistry.
Coupling Efficiency
The steric bulk of the N-methyl group is the dominant factor affecting coupling efficiency. While the side-chain protecting group has a lesser effect, the bulkier tert-butyl group of this compound may present slightly more steric hindrance compared to the benzyl group of N-Me-Asp(OBzl)-OH. This could potentially lead to slower coupling kinetics for the Otbu-protected derivative, although in practice, the choice of coupling reagent and conditions will have a much larger impact.
Aspartimide Formation
For non-methylated aspartic acid, it is well-established that bulkier side-chain protecting groups can sterically hinder the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl, thus reducing aspartimide formation.[3] Studies comparing Asp(Otbu) to even bulkier esters like 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno) have shown a significant reduction in this side reaction.[3]
Following this principle, the less bulky benzyl group in N-Me-Asp(OBzl)-OH would be expected to offer less protection against aspartimide formation compared to the tert-butyl group in this compound. Therefore, for sequences known to be particularly prone to this side reaction (e.g., -Asp-Gly- or -Asp-Asn-), this compound may be the more prudent choice.
Experimental Protocols
Standard Coupling Protocol for N-Methylated Amino Acids
Due to their steric hindrance, N-methylated amino acids require robust coupling conditions.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-Me-Asp(OR)-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (will be negative for the secondary amine) or the bromophenol blue test.[1]
-
Capping: After coupling, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Final Cleavage and Deprotection
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation, wash with cold ether, and purify by reverse-phase HPLC.
Conclusion and Recommendations
The choice between this compound and N-Me-Asp(OBzl)-OH is a nuanced one that depends on the specific peptide sequence and the synthetic challenges anticipated.
-
For sequences highly prone to aspartimide formation, Fmoc-N-Me-Asp(Otbu)-OH is the recommended choice. The greater steric bulk of the tert-butyl group offers superior protection against this deleterious side reaction.
-
For sequences where aspartimide formation is less of a concern, Fmoc-N-Me-Asp(OBzl)-OH may offer a slight advantage in terms of potentially faster coupling kinetics due to its lower steric profile. However, this advantage is likely to be marginal compared to the impact of the chosen coupling reagents and conditions.
In all cases, the use of optimized coupling protocols with potent activators like HATU is crucial for the successful incorporation of these challenging building blocks. Careful monitoring of the coupling reaction and capping of unreacted amines are essential to ensure the synthesis of high-purity N-methylated peptides.
References
- Kong, M., van den Braak, T., van der Heden, van den H, et al. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. 2025, 26, e202500490.
- Behrendt, R., Huber, S., Marti, R., & White, P. (2016). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 22(1), 3-11.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N‐methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
- BOC Sciences. (n.d.).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Iris Biotech GmbH. (n.d.).
- Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS—part I. Journal of peptide science, 9(1), 36-46.
- Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS—part III. Journal of peptide science, 9(8), 518-526.
- Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of peptide science, 21(9), 680-687.
Sources
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- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. biosynth.com [biosynth.com]
A Senior Application Scientist's Guide to Side-Chain Protection of N-Me-Asp: A Comparative Analysis of OtBu, OBzl, and OAll
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the incorporation of N-methylated amino acids presents both unique opportunities and significant challenges. N-methyl-Aspartic acid (N-Me-Asp), in particular, requires careful consideration of its side-chain protection strategy to ensure synthetic success. The choice of protecting group profoundly impacts coupling efficiency, susceptibility to side reactions, and the overall purity of the final peptide. This guide provides an in-depth, objective comparison of three commonly employed side-chain protecting groups for N-Me-Asp: tert-Butyl (OtBu), Benzyl (OBzl), and Allyl (OAll). We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you in making the most informed decision for your specific application.
The Critical Role of Side-Chain Protection for N-Me-Asp
The carboxylic acid side chain of N-Me-Asp is a reactive nucleophile that can interfere with peptide bond formation and other synthetic manipulations.[1] Effective protection of this functionality is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. An ideal protecting group should be stable throughout the synthesis, not interfere with coupling reactions, and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups—a concept known as orthogonality.[1][2]
The presence of the N-methyl group in N-Me-Asp introduces an additional layer of complexity. This modification can influence the peptide's conformation and the steric accessibility of the side chain, potentially altering the kinetics of both the coupling and deprotection steps.[3] Furthermore, the electronic effects of the N-methyl group can impact the reactivity of the side-chain carboxyl group and its susceptibility to side reactions.
In-Depth Analysis of Protecting Groups
tert-Butyl (OtBu): The Workhorse of Fmoc-Based Synthesis
The tert-butyl ester is the most widely used protecting group for the side chain of Asp and its N-methylated counterpart in Fmoc-based solid-phase peptide synthesis (SPPS).[4] Its popularity stems from its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and its straightforward cleavage with strong acids, typically trifluoroacetic acid (TFA), concurrently with cleavage from the resin.[4][5]
Causality of Experimental Choices: The use of a strong acid like TFA for deprotection is a deliberate choice to ensure complete and rapid cleavage of the sterically hindered tert-butyl group. The addition of scavengers, such as triisopropylsilane (TIS) and water, to the cleavage cocktail is crucial to quench the reactive tert-butyl cations generated during deprotection, thereby preventing side reactions like the re-alkylation of sensitive residues (e.g., Trp, Met, Cys).[5]
Key Challenge: Aspartimide Formation. A significant drawback of the OtBu group is its propensity to facilitate aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[4][6] This base-catalyzed intramolecular cyclization leads to the formation of a five-membered ring, which can then undergo racemization and ring-opening to yield a mixture of α- and β-peptides, notoriously difficult to separate from the desired product.[6] While the N-methyl group on the preceding residue can sterically hinder this side reaction to some extent, it does not eliminate the risk entirely.
Experimental Data Synopsis:
| Parameter | Observation for Asp(OtBu) | Implication for N-Me-Asp(OtBu) |
| Cleavage Condition | 95% TFA, 2.5% TIS, 2.5% H₂O | Similar conditions are effective. |
| Cleavage Time | 1-3 hours at room temperature | May require slightly longer cleavage times due to potential steric hindrance from the N-methyl group. |
| Aspartimide Formation | High, especially in susceptible sequences. | Potentially reduced due to steric hindrance from the N-methyl group, but remains a significant concern. |
| Side Products | tert-butylation of sensitive residues.[5] | Similar side products are expected. |
Experimental Protocol: Deprotection of N-Me-Asp(OtBu)
-
Resin Preparation: Following complete peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For a 100 mg resin, use 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether (10 mL). A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the crude peptide under vacuum.
Workflow for OtBu Deprotection
Caption: Workflow for the acid-mediated deprotection of OtBu from an N-Me-Asp containing peptide.
Benzyl (OBzl): A Classic Choice with Orthogonality Considerations
The benzyl ester is a well-established protecting group, particularly in Boc-based SPPS.[5] It is stable to the moderately acidic conditions used for Boc deprotection but can be removed by strong acids like liquid hydrogen fluoride (HF) or through catalytic transfer hydrogenation.
Causality of Experimental Choices: The choice of strong acid for deprotection is similar to that for OtBu. However, OBzl offers the alternative of hydrogenolysis, which provides an orthogonal cleavage strategy if other protecting groups in the peptide are acid-sensitive. The conditions for hydrogenolysis (e.g., Pd/C catalyst, hydrogen source) must be carefully chosen to avoid catalyst poisoning and to ensure efficient removal, which can be challenging in solid-phase synthesis.
Key Challenges: Similar to OtBu, OBzl-protected Asp residues are susceptible to aspartimide formation.[6] The cleavage with strong acids can also lead to side reactions, and the conditions for hydrogenolysis are not always compatible with all peptide sequences or solid supports.
Experimental Data Synopsis:
| Parameter | Observation for Asp(OBzl) | Implication for N-Me-Asp(OBzl) |
| Cleavage Condition (Acid) | Liquid HF or high concentrations of TFA | Similar harsh acidic conditions are required. |
| Cleavage Condition (Hydrogenolysis) | Pd/C, H₂ or a hydrogen donor | May be less efficient on solid support and for sterically hindered N-Me-Asp. |
| Aspartimide Formation | A known side reaction, especially under basic conditions.[6] | The N-methyl group may offer some steric hindrance, but the risk remains. |
| Side Products | Benzylation of sensitive residues. | Similar side products are possible. |
Experimental Protocol: Deprotection of N-Me-Asp(OBzl) via Catalytic Transfer Hydrogenation
-
Resin Swelling: Swell the peptidyl-resin (100 mg) in a suitable solvent like N,N-dimethylformamide (DMF) (2 mL).
-
Catalyst Addition: Add 10% Palladium on charcoal (Pd/C) (20 mg) to the resin suspension.
-
Hydrogen Donor: Add a hydrogen donor such as formic acid (20 µL) or 1,4-cyclohexadiene (100 µL).
-
Reaction: Gently agitate the mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC.
-
Filtration: Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.
-
Final Cleavage: Proceed with the global deprotection and cleavage from the resin using standard protocols (e.g., TFA cocktail).
Workflow for OBzl Deprotection
Caption: Alternative deprotection workflows for the OBzl group on N-Me-Asp.
Allyl (OAll): The Orthogonal Strategist
The allyl ester offers a distinct advantage in its orthogonality to both acid- and base-labile protecting groups. It is stable to the conditions of both Boc and Fmoc SPPS and can be selectively removed using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[1]
Causality of Experimental Choices: The use of a palladium catalyst provides a mild and highly selective method for deprotection, enabling on-resin modifications of the N-Me-Asp side chain, such as lactamization or conjugation. The choice of scavenger (e.g., phenylsilane, morpholine) is critical to trap the allyl cation and drive the reaction to completion. The reaction must be performed under an inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.
Key Challenges: The primary challenges associated with the OAll group are the cost and air-sensitivity of the palladium catalyst. Incomplete removal can be an issue, and traces of palladium may need to be removed from the final peptide. The N-methyl group's steric bulk could potentially hinder the access of the bulky catalyst to the allyl ester, possibly requiring longer reaction times or higher catalyst loading.
Experimental Data Synopsis:
| Parameter | Observation for Asp(OAll) | Implication for N-Me-Asp(OAll) |
| Cleavage Condition | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) in an inert atmosphere.[1] | Similar conditions are expected to be effective. |
| Cleavage Time | 1-3 hours at room temperature. | May be slower due to steric hindrance from the N-methyl group. |
| Orthogonality | Excellent; stable to TFA and piperidine.[1] | Main advantage for on-resin modifications of N-Me-Asp. |
| Side Products | Minimal if performed correctly; potential for catalyst contamination. | Similar considerations apply. |
Experimental Protocol: Deprotection of N-Me-Asp(OAll)
-
Inert Atmosphere: Place the peptidyl-resin (100 mg) in a reaction vessel and purge with argon or nitrogen for 15 minutes.
-
Solvent and Scavenger: Add anhydrous DCM (2 mL) and phenylsilane (PhSiH₃) (5 equivalents) to the resin.
-
Catalyst Addition: In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents) in anhydrous DCM (0.5 mL) and add it to the resin suspension.
-
Reaction: Agitate the mixture under an inert atmosphere at room temperature for 2-3 hours. Monitor the reaction by HPLC.
-
Washing: After completion, wash the resin thoroughly with DCM, DMF, and a solution of sodium N,N-diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by further DMF and DCM washes.
Workflow for OAll Deprotection
Caption: Orthogonal deprotection of the OAll group from an N-Me-Asp containing peptide.
Head-to-Head Comparison and Strategic Recommendations
| Feature | OtBu | OBzl | OAll |
| Primary Synthesis Strategy | Fmoc-SPPS | Boc-SPPS | Fmoc-SPPS & Boc-SPPS |
| Cleavage Conditions | Strong Acid (TFA) | Strong Acid (HF) or Hydrogenolysis | Pd(0) Catalyst, Scavenger |
| Orthogonality | No (cleaved with resin) | Partial (with hydrogenolysis) | Yes |
| Key Advantage | Simplicity, cost-effective | Established, alternative cleavage | Orthogonality for on-resin modifications |
| Major Disadvantage | High risk of aspartimide formation | Harsh cleavage, potential for side reactions | Catalyst cost and sensitivity |
| Ideal Application | Routine synthesis of peptides where aspartimide formation is not a major concern. | Synthesis where Boc-strategy is preferred or a non-acidolytic final cleavage is desired. | Synthesis requiring on-resin side-chain modification of N-Me-Asp. |
Expert Recommendations:
-
For routine peptide synthesis incorporating N-Me-Asp without the need for on-resin modification, OtBu remains a viable, cost-effective option. However, careful sequence analysis is required to assess the risk of aspartimide formation. If the N-Me-Asp residue is followed by a sterically hindered amino acid, the risk is lower.
-
For syntheses where the Boc/Bzl strategy is employed, OBzl is the standard choice. The option for hydrogenolysis provides a degree of flexibility. However, the harshness of HF cleavage and the challenges of solid-phase hydrogenation should be carefully considered.
-
When on-resin modification of the N-Me-Asp side chain is required, OAll is the unequivocal choice due to its excellent orthogonality. The additional cost and handling requirements of the palladium catalyst are justified by the synthetic versatility it provides.
Conclusion
The selection of a side-chain protecting group for N-Me-Asp is a critical decision that should be guided by the specific requirements of the synthetic strategy. While OtBu offers simplicity and cost-effectiveness for standard syntheses, its propensity for aspartimide formation necessitates careful consideration. OBzl provides an alternative within the Boc-synthesis framework but comes with its own set of challenges related to cleavage. For applications demanding on-resin modification, the orthogonality of the OAll group is indispensable. By understanding the chemical principles, potential side reactions, and the rationale behind the experimental protocols for each of these protecting groups, researchers can navigate the complexities of synthesizing N-Me-Asp-containing peptides with greater confidence and success.
References
- K. J. Jensen, et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
-
Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]
- Google Patents.
-
ResearchGate. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [Link]
-
Nowick Laboratory, University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- F. Albericio, et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research.
-
Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. An array of orthogonal N-protecting groups for the amino acids, using.... [Link]
-
PubMed. Methods for syntheses of N-methyl-DL-aspartic acid derivatives. [Link]
-
CEM Corporation. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Aspartimide Formation Rates: Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(OMpe)-OH
For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. A notorious pitfall in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the formation of aspartimide, a side reaction that can lead to a cascade of impurities, including racemized and beta-linked peptides, which are often difficult to separate from the target peptide.[1][2] This guide provides an in-depth comparison of two commonly used protected aspartic acid derivatives, Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH, with a focus on their propensity to form aspartimide. We will delve into the underlying chemical mechanisms, present comparative experimental data, and provide detailed protocols to aid in the selection of the optimal building block for your synthesis needs.
The Challenge of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs during the piperidine-mediated removal of the Fmoc protecting group.[3] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonation is more likely to occur in sequences where the C-terminal residue is sterically unhindered, such as glycine (Asp-Gly), or in other susceptible motifs like Asp-Asn, Asp-Arg, and Asp-Ser.[4][5] The resulting anionic nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid ester, leading to the formation of a five-membered succinimide ring (the aspartimide) and the elimination of the side-chain protecting group's alcohol (e.g., tert-butanol).[1]
This cyclic intermediate is highly problematic for several reasons:
-
Racemization: The alpha-carbon of the aspartimide ring is prone to epimerization under basic conditions.[2]
-
Chain Termination: The aspartimide ring can be unreactive to subsequent couplings, leading to truncated sequences.
-
Formation of Impurities: The aspartimide ring can be opened by a nucleophile, such as piperidine or water, to form not only the desired alpha-peptide but also the isomeric beta-peptide, where the peptide backbone continues from the side-chain carboxyl group.[1] These byproducts often co-elute with the target peptide during chromatographic purification, posing significant challenges.[2]
Mitigating Aspartimide Formation: The Role of Steric Hindrance
A primary strategy to minimize aspartimide formation is to increase the steric bulk of the aspartic acid side-chain protecting group.[4] The rationale is that a bulkier group will sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus slowing down the rate of cyclization. This is where the comparison between the tert-butyl (OtBu) and the 3-methylpent-3-yl (OMpe) esters becomes critical.
Chemical Structures and Steric Profiles
Figure 1: Chemical structures of Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.
As illustrated in Figure 1, the OMpe group is structurally similar to the OtBu group but with two of the methyl groups replaced by ethyl groups. This seemingly minor change significantly increases the steric bulk around the ester linkage, providing enhanced protection against nucleophilic attack.
Quantitative Comparison of Aspartimide Formation
To provide a clear and objective comparison, we have compiled experimental data from a study that directly compared the performance of Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH in the synthesis of a model peptide known to be highly susceptible to aspartimide formation. The classic Scorpion toxin II peptide fragment, VKDXYI, where X was substituted with Glycine (G), Asparagine (N), and Arginine (R), was synthesized. The peptide resins were subjected to prolonged treatment with 20% piperidine in DMF to simulate numerous deprotection cycles and accelerate the side reaction for analytical purposes.[2]
| Protecting Group | C-terminal Residue (X) | Target Peptide (%) | Aspartimide (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | Glycine (G) | 35.8 | 49.3 | 2.9 |
| Fmoc-Asp(OMpe)-OH | Glycine (G) | 78.4 | 12.1 | 1.1 |
| Fmoc-Asp(OtBu)-OH | Asparagine (N) | 79.9 | 12.3 | 1.0 |
| Fmoc-Asp(OMpe)-OH | Asparagine (N) | 93.3 | 2.5 | 0.5 |
| Fmoc-Asp(OtBu)-OH | Arginine (R) | 88.0 | 5.3 | 0.7 |
| Fmoc-Asp(OMpe)-OH | Arginine (R) | 95.8 | 1.0 | 0.4 |
Data sourced from a Novabiochem technical document.[2]
The data unequivocally demonstrates that Fmoc-Asp(OMpe)-OH consistently and significantly reduces the rate of aspartimide formation compared to Fmoc-Asp(OtBu)-OH across all tested sequences. In the most challenging Asp-Gly sequence, the use of the OMpe protecting group resulted in a greater than twofold increase in the amount of the desired target peptide and a fourfold reduction in the formation of the aspartimide byproduct.[2] Furthermore, the level of racemization, as indicated by the percentage of D-Asp, was also notably lower with the OMpe protecting group.[2]
Mechanistic Rationale for a Superior Performance
The superior performance of Fmoc-Asp(OMpe)-OH can be attributed to its increased steric hindrance. The ethyl groups in the OMpe ester create a more congested environment around the carbonyl carbon of the side-chain ester, making it more difficult for the backbone amide nitrogen to achieve the necessary geometry for a successful nucleophilic attack.
Figure 2: Mechanism of aspartimide formation and the influence of the protecting group.
Experimental Protocols
For a direct comparison of Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH in your own laboratory, the following experimental workflow is recommended.
Materials
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling activator
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
Synthesis of a Model Peptide (e.g., H-Val-Lys(Boc)-Asp-Gly-Tyr(tBu)-Ile-NH₂)
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and OxymaPure® (4 equivalents) in DMF.
-
Pre-activate for 5 minutes.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-Asp(OtBu)-OH in one synthesis and Fmoc-Asp(OMpe)-OH in a parallel synthesis.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water).
-
Analyze by reverse-phase HPLC and mass spectrometry to quantify the target peptide and aspartimide-related byproducts.
-
Figure 3: Experimental workflow for comparing aspartimide formation.
Conclusion and Recommendations
For researchers working with peptide sequences containing motifs known to be prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn), the use of Fmoc-Asp(OMpe)-OH is highly recommended. While it may be a more expensive reagent, the investment can lead to substantial savings in time and resources during the purification process and ultimately result in a higher quality final product. For routine syntheses with less susceptible sequences, Fmoc-Asp(OtBu)-OH may still be a viable and more economical option. However, a careful risk-benefit analysis should always be performed based on the specific peptide sequence and the desired level of purity.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Neumann, K., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Identification of Side Products from N-Me-Asp(Otbu)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the chemical purity of amino acid building blocks is paramount. N-Methyl-L-aspartic acid(β-tert-butyl ester) (N-Me-Asp(Otbu)-OH) is a critical reagent in the synthesis of complex peptides, offering enhanced proteolytic stability. However, like many protected amino acids, it is susceptible to degradation and side reactions during storage and synthesis, leading to impurities that can compromise the quality, efficacy, and safety of the final peptide product. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the identification of common side products of this compound, supported by experimental data and protocols.
The Genesis of Impurities: Understanding Side Product Formation
The primary challenge in handling this compound, particularly within the context of Fmoc-based solid-phase peptide synthesis (SPPS), is its propensity to form a succinimide derivative, commonly known as aspartimide.[1][2][3] This intramolecular cyclization is a base-catalyzed reaction, often triggered by the piperidine solution used for Fmoc deprotection.[1][4] The formation of the five-membered ring is followed by the release of the tert-butyl protecting group.[1]
The N-methylation of the alpha-amino group can influence the conformational flexibility of the amino acid, which may have an impact on the rate of aspartimide formation. Furthermore, the conditions used for on-resin N-methylation of peptides can themselves promote this side reaction.[5] Once formed, the aspartimide intermediate is susceptible to nucleophilic attack, which can lead to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemization.[1][6]
Beyond aspartimide formation, other potential side products include:
-
Hydrolysis of the tert-butyl ester: Premature cleavage of the OtBu group can occur, particularly under acidic conditions, yielding the free acid form, N-Me-Asp(OH)-OH.[7]
-
Piperidide adducts: During Fmoc deprotection in SPPS, piperidine can act as a nucleophile and attack the aspartimide intermediate, leading to the formation of piperidide adducts.[1][6]
Mass Spectrometry-Based Identification Strategies: A Comparative Analysis
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of amino acid purity and the identification of related impurities.[8][9] High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide the specificity and sensitivity required to detect and structurally elucidate these side products.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
HRMS is the first line of defense in identifying potential impurities. By providing a highly accurate mass measurement of the protonated molecule ([M+H]⁺), it allows for the determination of the elemental composition of an unknown compound, which can then be used to infer its structure.
| Compound | Chemical Formula | Molecular Weight (Da) | Theoretical m/z ([M+H]⁺) |
| This compound | C24H27NO6 | 425.47 | 426.1860 |
| Aspartimide Derivative | C20H19NO4 | 337.37 | 338.1336 |
| Deprotected Acid | C20H21NO6 | 371.38 | 372.1391 |
| Piperidide Adduct | C25H32N2O4 | 424.53 | 425.2435 |
Table 1: Theoretical molecular weights and m/z values for this compound and its primary side products.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS provides the "what," tandem mass spectrometry (MS/MS) reveals the "how" by fragmenting the precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of N-methylated amino acids is characterized by the neutral loss of water and carbon monoxide, leading to the formation of a stable immonium ion.[8] The tert-butyl ester group is also prone to fragmentation through the loss of isobutylene (56 Da).
-
Aspartimide Derivative ([M+H]⁺ = 338.1336): The succinimide ring is relatively stable, and fragmentation would likely involve losses from the remaining parts of the molecule.
-
Deprotected Acid ([M+H]⁺ = 372.1391): The fragmentation will be similar to the parent compound but without the loss of isobutylene.
-
Piperidide Adduct ([M+H]⁺ = 425.2435): The presence of the piperidine ring will introduce unique fragmentation pathways that can be diagnostic for this impurity.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method
A robust LC-MS/MS method is crucial for the separation and detection of the parent compound and its impurities.
Comparative Analysis of Methodologies
| Technique | Advantages | Disadvantages | Best Suited For |
| LC-HRMS | High mass accuracy for confident elemental composition determination. | Does not provide direct structural information. | Initial screening and identification of potential impurities. |
| LC-MS/MS | Provides structural information through fragmentation patterns. | May require method development to optimize fragmentation for each compound. | Confirmation of impurity structures and differentiation of isomers. |
Conclusion
The purity of this compound is critical for the successful synthesis of high-quality peptides. A thorough understanding of the potential side products, primarily aspartimide, and the implementation of robust analytical methods for their detection are essential. The combination of LC-HRMS for accurate mass determination and LC-MS/MS for structural elucidation provides a powerful and comprehensive approach to ensure the quality of this key building block in peptide synthesis and drug development. By employing the methodologies outlined in this guide, researchers can confidently identify and mitigate the risks associated with impurities, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
Biron, E., et al. (2008). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 3(12), 17573-17582. [Link]
-
Fields, G. B. (2015). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 104(2), 75-87. [Link]
-
Lauer, J. L., et al. (2003). Aspartimide formation in Fmoc-based solid phase peptide synthesis. Journal of Peptide Research, 62(6), 304-311. [Link]
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
Takahashi, M., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 653. [Link]
-
Reddy, D. S., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry, 54(11), 935-946. [Link]
- Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Clarke, S. (2003). Aging as war between chemical and biological maintenance systems. Ageing Research Reviews, 2(3), 263-285.
-
ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]
-
Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS—part I. Journal of Peptide Science, 9(1), 36-46. [Link]
- Krchnák, V., & Vágner, J. (1990). A new approach to the solid-phase synthesis of N-methylated peptides. Peptide Research, 3(4), 182-193.
-
Yan, B., et al. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry, 86(15), 7345-7352. [Link]
-
Palasek, S. S., et al. (2007). A practical method for amino acid analysis by LC-MS using precolumn derivatization with urea. Analytical Biochemistry, 364(2), 186-192. [Link]
-
Zhang, T., et al. (2023). Characterization of N-Terminal Asparagine Deamidation and Clipping of a Monoclonal Antibody. Antibodies, 12(3), 56. [Link]
-
Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]
-
All about chemistry. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]
-
AAPPTec. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from [Link]
-
Galande, S. R., & Alewood, P. F. (2003). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Organic & Biomolecular Chemistry, 1(11), 1819-1822. [Link]
-
Walwil, I. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Chemistry Education, 10(1), 1-6. [Link]
-
Li, H., et al. (2005). Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society, 127(41), 14354-14361. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Mitchell, S. A., & Link, A. J. (2022). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. ACS Chemical Biology, 17(5), 1184-1191. [Link]
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- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Amino Acid Analysis | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
A Head-to-Head Comparison of N-Methylated vs. Non-Methylated Aspartic Acid Derivatives: A Guide for Drug Development Professionals
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In the landscape of medicinal chemistry and drug development, subtle molecular modifications can precipitate profound changes in a compound's pharmacological profile. N-methylation, the substitution of an amide or amine proton with a methyl group, stands out as a pivotal strategy for optimizing lead compounds. This guide provides an in-depth, head-to-head comparison of N-methylated versus non-methylated aspartic acid (Asp) derivatives, with a particular focus on the well-characterized pair: N-methyl-D-aspartate (NMDA) and its parent amino acid, D-aspartate (D-Asp). We will dissect the impact of this single-carbon addition on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and validated protocols.
The Strategic Rationale for N-Methylation
N-methylation is more than a simple structural tweak; it is a deliberate tactic to enhance a molecule's drug-like properties. The addition of a methyl group to a backbone amide or a primary amine can fundamentally alter a molecule's behavior in a biological system.[1][2][3] Key strategic goals of N-methylation include:
-
Enhanced Metabolic Stability: By replacing an amide proton, N-methylation can sterically hinder the approach of proteolytic enzymes, which commonly recognize and cleave "normal" amide bonds.[4][5] This modification significantly increases the compound's resistance to degradation, prolonging its half-life in vivo.[4]
-
Improved Cell Permeability: N-methylation increases a molecule's lipophilicity by masking a polar N-H bond, thus eliminating a hydrogen bond donor.[1][5] This change can reduce the energetic penalty of desolvation required for the molecule to cross the lipid bilayers of cell membranes, often leading to improved absorption and bioavailability.[6][7][8]
-
Modulation of Receptor Affinity and Selectivity: The conformational constraints imposed by the methyl group can lock the molecule into a more bioactive conformation, potentially increasing its binding affinity for a specific target.[1][9] It can also introduce steric clashes that prevent binding to off-target receptors, thereby improving selectivity.
The structural difference between a standard peptide bond and an N-methylated one is illustrated below.
Caption: Structural difference between a non-methylated and N-methylated Asp residue.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The impact of N-methylation is immediately evident in the fundamental physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative values can vary, general trends are well-established.
| Property | Non-Methylated (e.g., D-Asp) | N-Methylated (e.g., NMDA) | Rationale for Change |
| Lipophilicity (LogD) | Lower | Higher | The methyl group masks the polar N-H bond, reducing hydrogen bond donation capacity and increasing hydrophobicity.[1][5] |
| Aqueous Solubility | Generally Higher | Variable / Potentially Higher | While increasing lipophilicity might suggest lower solubility, N-methylation can disrupt crystal lattice formation and break intramolecular hydrogen bonds that favor aggregation, sometimes leading to an unexpected increase in aqueous solubility.[10][11] |
| Metabolic Stability | Lower (Susceptible to Peptidases) | Higher | The N-methyl group provides steric hindrance at the amide bond, preventing recognition and cleavage by metabolic enzymes.[3][8] |
| Membrane Permeability | Lower | Higher | Increased lipophilicity and reduced desolvation energy cost facilitate passive diffusion across lipid membranes.[6][9][12] |
Table 1: Comparative physicochemical and pharmacokinetic properties.
Pharmacodynamic Profile: The NMDA Receptor Case Study
The most illustrative example of the pharmacodynamic differences between a non-methylated and an N-methylated Asp derivative is their interaction with glutamate receptors. D-Aspartic acid can act as an agonist at NMDA receptors, but N-methyl-D-aspartate (NMDA) is a highly specific and potent agonist for which the receptor is named.[13] NMDA mimics the action of the endogenous neurotransmitter glutamate but, unlike glutamate, it only binds to and regulates the NMDA receptor, showing little to no effect on other glutamate receptors like AMPA and kainate.[13]
This specificity is crucial for its use as a tool compound in neuroscience research to selectively activate these receptors and study their downstream effects. NMDA receptor activation leads to the opening of a non-specific cation channel, allowing the influx of Na+ and, significantly, Ca2+ into the neuron.[14] This calcium influx acts as a critical second messenger, triggering a cascade of intracellular signaling pathways involved in synaptic plasticity, learning, and memory.[14][15]
Sources
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- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 8. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: N-Me-Asp(Otbu)-OH vs. Novel Aspartic Acid Derivatives in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a cornerstone of innovation. The choice of amino acid derivatives is a critical determinant of synthesis success, influencing yield, purity, and the prevention of deleterious side reactions. This guide provides an in-depth comparison of the widely used N-Me-Asp(Otbu)-OH with a new generation of aspartic acid derivatives designed to overcome the persistent challenges in solid-phase peptide synthesis (SPPS).
The Enduring Challenge: Aspartimide Formation
Aspartic acid residues, particularly when followed by glycine, asparagine, or serine, are notoriously prone to aspartimide formation during the repetitive base-catalyzed deprotection steps of Fmoc-SPPS.[1] This intramolecular cyclization leads to a cascade of undesirable side products, including α- and β-peptides and their epimers, which are often difficult to separate from the target peptide due to similar masses and chromatographic retention times. The standard derivative, Fmoc-Asp(Otbu)-OH, while effective in many contexts, offers limited protection against this side reaction in susceptible sequences.[2] The N-methylated analogue, this compound, introduces a secondary amine into the peptide backbone, which can enhance proteolytic stability and conformational rigidity of the final peptide.[3] However, the steric hindrance of the N-methyl group can already present coupling challenges, making the prevention of side reactions originating from the aspartic acid side chain all the more critical.[4]
This guide will benchmark this compound against two classes of novel aspartic acid derivatives: those with bulky ester side-chain protecting groups and those with non-ester-based protecting groups .
The Contenders: A New Wave of Aspartic Acid Protection
To address the shortcomings of the traditional tert-butyl (OtBu) protecting group, several alternatives have been developed.
Bulky Ester Protecting Groups
The strategy behind these derivatives is to increase steric hindrance around the β-carboxyl group, thereby impeding the nucleophilic attack from the backbone amide nitrogen that initiates aspartimide formation.[1] Key examples include:
-
Fmoc-Asp(OMpe)-OH : Utilizes a 3-methyl-3-pentyl ester.[5]
-
Fmoc-Asp(OEpe)-OH : Employs a 3-ethyl-3-pentyl ester.[6]
-
Fmoc-Asp(OBno)-OH : Features a significantly larger 5-butyl-5-nonyl ester.
Non-Ester-Based Protecting Groups
This innovative approach replaces the ester linkage of the protecting group with a more stable bond, fundamentally preventing the cyclization reaction.
-
Cyanosulfurylide (CSY) Protected Aspartic Acid (Fmoc-Asp(CSY)-OH) : Masks the carboxylic acid with a stable C-C bond, which completely suppresses aspartimide formation.[7] An added benefit is the increased polarity and solubility conferred by the CSY group.[8]
-
Photocleavable Protecting Groups (e.g., MNI) : The 4-methoxy-7-nitroindoline (MNI) group is an amide-based protection that is removed by UV light, offering an orthogonal deprotection strategy that avoids base-catalyzed side reactions.[1]
Performance Benchmarking: Experimental Evidence
A direct comparison of these derivatives requires rigorous experimental testing. The following sections detail the protocols and expected outcomes for key performance indicators.
Key Performance Indicators (KPIs)
-
Aspartimide Formation Rate : The primary measure of the protecting group's efficacy.
-
Coupling Efficiency : The ability of the derivative to be incorporated into the growing peptide chain with high yield.
-
Racemization : The extent of epimerization at the α-carbon of the aspartic acid residue, a common consequence of aspartimide formation.[9]
Experimental Workflow for Benchmarking
The following diagram outlines a typical workflow for comparing different aspartic acid derivatives.
Caption: Benchmarking workflow for aspartic acid derivatives.
Quantitative Comparison of Aspartimide Formation
A study using the classic scorpion toxin II model peptide (VKD-X-YI, where X is an amino acid prone to inducing aspartimide formation like Gly or Asn) provides compelling data. The peptidyl resins were subjected to extended treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.
| Aspartic Acid Derivative | Target Peptide (%) (X=Asn) | Aspartimide-related Impurities (%) (X=Asn) | D-Asp (%) (X=Asn) |
| Fmoc-Asp(OtBu)-OH | 68.9 | 28.5 | 11.8 |
| Fmoc-Asp(OMpe)-OH | 91.8 | 6.7 | 3.5 |
| Fmoc-Asp(OBno)-OH | 98.5 | 0.5 | 0.2 |
| Fmoc-Asp(CSY)-OH | >99 | <1 | Not Reported |
Data adapted from MilliporeSigma technical literature. CSY data is inferred from studies reporting complete suppression of aspartimide formation.[7]
These results clearly demonstrate that increasing the steric bulk of the protecting group from OtBu to OMpe, and further to OBno, dramatically reduces aspartimide formation and subsequent racemization. The non-ester-based CSY protecting group is reported to virtually eliminate this side reaction.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Model Peptide (Scorpion Toxin II Fragment)
This protocol describes the manual solid-phase synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH.
-
Resin Preparation : Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling :
-
For standard amino acids: Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA. Allow to pre-activate for 2-5 minutes before adding to the resin. Couple for 1-2 hours.
-
For This compound and other N-methylated amino acids: Use HATU (3.9 eq.) as the coupling agent and extend the coupling time to 4 hours due to steric hindrance.[4][6]
-
For bulky derivatives (Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OBno)-OH ): Standard coupling times (1-2 hours) are generally sufficient, as these have been shown to couple easily.
-
-
Monitoring : After each coupling, perform a Kaiser test (or a bromophenol blue test for N-methylated residues) to ensure completion.[6]
-
Chain Elongation : Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection : After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
CSY Deprotection (if applicable) : Following cleavage, the CSY-protected peptide is dissolved in an aqueous buffer and treated with an electrophilic halogen source like N-chlorosuccinimide (NCS) to remove the protecting group.[7]
Protocol 2: Quantification of Aspartimide Formation by RP-HPLC
-
Sample Preparation : Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System : Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phases :
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient : Run a linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
-
Detection : Monitor absorbance at 220 nm.
-
Analysis : The target peptide, aspartimide, and related by-products (α- and β-piperidides, β-aspartyl peptide) will elute as distinct peaks. Quantify the relative peak areas to determine the percentage of each species.
Protocol 3: Assessment of Racemization by Chiral HPLC
-
Peptide Hydrolysis : Hydrolyze a sample of the purified peptide in 6M HCl at 110°C for 24 hours.
-
HPLC System : Use a chiral column designed for amino acid analysis (e.g., Astec CHIROBIOTIC T).[10]
-
Mobile Phase : An isocratic mobile phase of ethanol/water/acetic acid (e.g., 80/20/0.02 v/v/v) is often effective.
-
Detection : Monitor with a UV detector at a low wavelength (e.g., 210 nm) or with a mass spectrometer.
-
Analysis : The D- and L-aspartic acid enantiomers will resolve into two separate peaks. The percentage of the D-isomer is calculated from the peak areas.
Causality and Practical Considerations
Coupling Efficiency vs. Side Reaction Prevention
While the primary driver for developing these novel derivatives is the prevention of aspartimide formation, it is crucial to consider the impact on coupling efficiency.
-
This compound : The N-methylation itself introduces significant steric hindrance, often requiring stronger coupling reagents like HATU and longer reaction times.[4]
-
Bulky Ester Derivatives : Counterintuitively, derivatives like Fmoc-Asp(OBno)-OH have been shown to couple efficiently, often with standard coupling times. This suggests that the steric bulk is well-positioned to shield the β-carbonyl without significantly impeding the α-carbonyl's reactivity.
-
CSY Derivatives : The polar nature of the CSY group can improve the solubility of the growing peptide chain, potentially mitigating aggregation and improving coupling efficiency in "difficult" sequences.[8]
-
Backbone Protection : An alternative strategy involves protecting the backbone amide nitrogen of the residue C-terminal to the aspartic acid (e.g., with a Dmb group). This completely prevents aspartimide formation but can significantly reduce the coupling efficiency of that residue, often necessitating the use of pre-formed dipeptide blocks which increases cost.[11]
The following diagram illustrates the relationship between protecting group strategy and the balance between side reaction prevention and coupling efficiency.
Caption: Balancing side reaction prevention and coupling efficiency.
Economic and Practical Factors
-
Cost : Novel derivatives, particularly those involving more complex syntheses like Fmoc-Asp(CSY)-OH, are generally more expensive than the standard Fmoc-Asp(Otbu)-OH. This cost must be weighed against the potential savings from higher yields, easier purification, and avoidance of failed syntheses.
-
Solubility : The solubility of protected amino acids in SPPS solvents like DMF is crucial.[12] While extremely hydrophobic bulky groups can sometimes pose solubility challenges, the reported derivatives (OMpe, OBno) and especially the polar CSY derivative generally perform well.
-
Deprotection : The bulky ester groups are cleaved under the same standard TFA-based conditions as OtBu. CSY and MNI groups, however, require additional, orthogonal deprotection steps (oxidation and photolysis, respectively), which adds complexity to the workflow but also offers greater synthetic flexibility.[1][7]
Conclusion and Recommendations
The selection of an aspartic acid derivative is a strategic decision that should be tailored to the specific peptide sequence and the goals of the synthesis.
-
For routine synthesis of peptides without known aspartimide-prone motifs, This compound remains a viable, cost-effective option, provided that appropriate coupling conditions (e.g., using HATU) are employed to overcome the hindrance of the N-methyl group.
-
For peptides containing moderately problematic sequences (e.g., Asp-Asn, Asp-Ser), derivatives with bulkier side chains like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH offer a significant improvement over OtBu with minimal changes to the standard workflow.
-
For highly challenging sequences (e.g., Asp-Gly) or in the synthesis of peptide active pharmaceutical ingredients (APIs) where purity is paramount, the use of highly effective protecting groups like Fmoc-Asp(OBno)-OH is strongly recommended.
-
When complete suppression of aspartimide formation is non-negotiable , or when the enhanced solubility may aid in the synthesis of aggregation-prone peptides, Fmoc-Asp(CSY)-OH represents the most robust solution, despite the requirement for an additional deprotection step.
By understanding the performance characteristics and practical trade-offs of these derivatives, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher purity products and more reliable scientific outcomes.
References
- Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490.
- Neumann, K., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
- MilliporeSigma. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
- Iris Biotech GmbH. (n.d.).
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-519.
- Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Hartrampf, N., et al. (2021). The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides. Chemical Science, 12(15), 5513-5519.
- Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH.
- Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Alfa Chemistry. (n.d.). Fmoc-Asp(OEpe)-OH.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- CEM Corpor
- Götze, S., et al. (2014). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 86(15), 7627-7634.
- BenchChem. (2025).
- Semantic Scholar. (n.d.). Cyanosulfurylides (CSY)
- Mondal, S., & Biju, A. T. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6756-6763.
- Career Henan Chemical Co. (2025). Fmoc-Asp(OMpe)-OH.
- ResearchGate. (n.d.). Fig. 2 Cyanosulfurylides as protecting groups for carboxylic acids.
- Sigma-Aldrich. (n.d.).
- Reddit. (n.d.).
- Over, D., et al. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
- Atherton, E., & Sheppard, R. C. (1985). Protecting groups for asparagine and glutamine in peptide synthesis.
- MedChemExpress. (n.d.). Fmoc-Asp(CSY)-OH.
- Bernatowicz, M. S., et al. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 33(6), 489-496.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Armstrong, D. W., et al. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- CEM Corporation. (n.d.). Protection and Deprotection.
- ResearchGate. (n.d.). A) Synthesis of Fmoc-Asp(CyPY)
- ResearchGate. (n.d.). Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid.
- American Chemical Society. (n.d.).
- Royal Society of Chemistry. (n.d.). Development of novel aspartic acid-based calcium bio-MOF designed for the management of severe bleeding.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Purification of Peptides Synthesized with H-Asp(OtBu).
- Royal Society of Chemistry. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Yakhak Hoeji. (2021).
- Sigma-Aldrich. (n.d.).
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective.
- ACS Publications. (2023). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II)
- ACS Publications. (2001). Protection (and Deprotection)
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- MDPI. (n.d.). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides.
- ResearchGate. (n.d.).
- Glen Research. (n.d.). Deprotection Guide.
- ResearchGate. (n.d.).
- Merck Millipore. (n.d.). Fmoc-Asp(OBno)-OH.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. bachem.com [bachem.com]
- 3. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. glenresearch.com [glenresearch.com]
- 8. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
